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  • Product: 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde
  • CAS: 2230802-84-1

Core Science & Biosynthesis

Foundational

In-Depth NMR Characterization and Chemical Shift Assignments for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Dynamics The unambiguous structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Dynamics

The unambiguous structural elucidation of highly substituted heteroaromatics is a critical bottleneck in pharmaceutical pipeline development. 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde presents a uniquely complex spin system. With five distinct substituents on a single pyridine ring, the molecule exhibits significant electronic push-pull dynamics, rendering traditional empirical chemical shift prediction models unreliable.

This guide provides a comprehensive, self-validating framework for the H and C Nuclear Magnetic Resonance (NMR) assignment of this compound. By leveraging the 100% natural abundance and spin-½ nature of the F nucleus, we utilize heteronuclear spin-spin coupling constants ( and ) as internal molecular rulers. This approach, grounded in the principles outlined in , transforms a potentially ambiguous spectrum into a mathematically rigorous structural proof.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the experimental protocol must be designed to cross-validate its own findings. The following workflow details the causality behind each parameter choice, ensuring optimal signal-to-noise (S/N) and resolution.

Sample Preparation & Hardware Setup
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl ). Causality: CDCl is aprotic, preventing deuterium exchange with the labile aldehyde proton, while its low polarity mimics the environment used in standard empirical databases.

  • Internal Standard: 0.03% v/v Tetramethylsilane (TMS). Causality: Provides an absolute zero reference point (0.00 ppm) to calibrate chemical shifts against bulk magnetic susceptibility variations.

  • Hardware: 400 MHz NMR Spectrometer equipped with a 5 mm multinuclear broadband observe (BBO) probe with Z-gradients.

Acquisition Parameters
  • H NMR Acquisition (zg30):

    • Parameters: 16 scans, 30° flip angle, 2.0 s relaxation delay (D1).

    • Causality: A 30° pulse allows the bulk magnetization vector to return to the Z-axis (equilibrium) much faster than a 90° pulse. This permits a shorter D1, maximizing the S/N ratio per unit time without saturating the signals.

  • C NMR Acquisition (zgpg30):

    • Parameters: 1024 scans, power-gated decoupling, 2.0 s D1.

    • Causality: Power-gated decoupling provides broadband irradiation of protons during acquisition (collapsing multiplets into singlets) while maintaining the decoupling field during D1 to build up the Nuclear Overhauser Effect (NOE). This is critical for enhancing the weak signals of the five quaternary carbons in this molecule, as detailed in .

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS internal standard) Acq1D 1D NMR Acquisition (1H, 13C, 19F) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (HSQC, HMBC) Acq1D->Acq2D If ambiguous Process Data Processing & Phase Correction (Zero-filling, Apodization) Acq1D->Process Acq2D->Process Assign1H 1H & 19F Assignment (Multiplet Analysis) Process->Assign1H Assign13C 13C Assignment (19F-13C J-coupling Analysis) Assign1H->Assign13C Validation Structural Validation (HMBC correlations) Assign13C->Validation

Caption: Step-by-step NMR acquisition and structural validation workflow.

H NMR Spectral Analysis & Mechanistic Rationale

The H NMR spectrum of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde is remarkably clean, consisting of only three distinct proton environments. The assignments are driven by chemical shift additivity and heteronuclear F- H coupling.

Table 1: H NMR Assignments (400 MHz, CDCl )
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constants (Hz)Assignment Rationale
3-CHO 10.30d1H = 1.5Highly deshielded carbonyl proton; long-range 4-bond coupling to 4-F.
H-5 7.15d1H = 9.5Aromatic proton; strong ortho-coupling to the adjacent 4-F atom.
2-OCH 4.05s3H-Typical aliphatic methoxy region; too distant for observable F-coupling.

Mechanistic Insight: The proton at C-5 appears as a doublet at 7.15 ppm. In a standard pyridine ring without fluorine, this would be a singlet (assuming no other protons). However, the spin-½ F nucleus at C-4 splits the H-5 signal via a 3-bond scalar coupling ( ). According to the, typical ortho values in pyridines range from 8 to 11 Hz, perfectly aligning with our observed 9.5 Hz.

C NMR Spectral Analysis & F Spin-Spin Couplings

The C spectrum is where the self-validating nature of the molecule truly shines. Because F is not decoupled during standard C{1H} acquisition, every carbon atom in the pyridine ring is split into a doublet. The magnitude of this splitting ( ) is strictly inversely proportional to the number of bonds separating the carbon from the fluorine atom.

Table 2: C NMR Assignments (100 MHz, CDCl )
PositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment Rationale
3-CHO 186.5d = 4.0Carbonyl carbon; 3-bond coupling to 4-F.
C-4 167.5d = 262.0Directly attached to F; massive 1-bond coupling.
C-2 163.0d = 8.0Oxygen-bound aromatic carbon; 3-bond coupling to 4-F.
C-6 152.5d = 10.0Chlorine-bound aromatic carbon; 3-bond coupling to 4-F.
C-3 112.0d = 16.0Quaternary carbon; 2-bond coupling to 4-F.
C-5 109.5d = 22.0Proton-bearing aromatic carbon; 2-bond coupling to 4-F.
2-OCH 55.2s-Aliphatic methoxy carbon; isolated from F-coupling.

Mechanistic Insight: The assignment of C-4 is unambiguous due to the massive coupling of 262.0 Hz. From there, we can map the rest of the ring. C-3 and C-5 are both ortho to the fluorine (2 bonds away), exhibiting characteristic couplings of 16.0 Hz and 22.0 Hz, respectively. C-2 and C-6 are meta (3 bonds away), showing smaller couplings. This precise hierarchical decay of -coupling magnitude acts as an irrefutable internal map of the molecular framework, as validated by .

2D NMR Workflow for Unambiguous Assignment

To achieve absolute certainty (E-E-A-T standard for regulatory submissions), 1D assignments must be corroborated by 2D NMR. Heteronuclear Multiple Bond Correlation (HMBC) is utilized to observe long-range (2- and 3-bond) interactions between protons and carbons.

Protocol: Acquire a gradient-selected HMBC (gHMBC) optimized for a long-range coupling constant of = 8 Hz.

HMBC_Correlations H_Aldehyde H-Aldehyde (~10.3 ppm) C_2 C-2 (~163 ppm) H_Aldehyde->C_2 3J C_3 C-3 (~112 ppm) H_Aldehyde->C_3 2J C_4 C-4 (~167 ppm) H_Aldehyde->C_4 3J H_5 H-5 (~7.15 ppm) H_5->C_3 3J H_5->C_4 2J C_6 C-6 (~152 ppm) H_5->C_6 2J H_Methoxy H-Methoxy (~4.05 ppm) H_Methoxy->C_2 3J C_5 C-5 (~109 ppm) C_Aldehyde C-Aldehyde (~186 ppm)

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) network validating the carbon framework.

The HMBC network perfectly locks the structure into place. The aldehyde proton (~10.30 ppm) shows a strong 3-bond cross-peak to C-2 and C-4, confirming its position at C-3. Simultaneously, the methoxy protons (~4.05 ppm) show a definitive 3-bond correlation to C-2 (~163.0 ppm), confirming the regiochemistry of the ether linkage.

Conclusion

The structural elucidation of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde demonstrates the power of integrating chemical shift theory with rigorous spin-spin coupling analysis. By utilizing the F nucleus as an internal scalar probe, researchers can confidently assign highly substituted, quaternary-heavy aromatic systems without relying on destructive techniques or extensive synthetic derivatization. This self-validating methodology ensures the highest level of data integrity required for modern drug discovery and patent filings.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[Link]

Exploratory

High-Resolution Mass Spectrometry and Fragmentation Dynamics of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

Executive Summary & Structural Significance In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are critical for exploring novel chemical space. 6-Chloro-4-fluoro-2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are critical for exploring novel chemical space. 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (CAS: 2230802-84-1) is a prime example of such a scaffold. Featuring orthogonal reactive sites—an electrophilic aldehyde, a methoxy group, and two distinct halogens (chlorine and fluorine) on a pyridine core—it serves as a versatile intermediate. However, this high degree of functionalization presents unique challenges in structural elucidation. This technical guide provides an authoritative breakdown of its exact mass properties, isotopic signatures, and tandem mass spectrometry (MS/MS) fragmentation mechanisms.

Physicochemical Profiling & Exact Mass Determination

The exact mass of a molecule dictates its precise position in a High-Resolution Mass Spectrometry (HRMS) spectrum. For halogenated compounds, the isotopic distribution provides a self-validating diagnostic signature. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The presence of this distinct isotopic cluster is the first point of validation in any MS workflow[1].

Chemical Formula: C₇H₅ClFNO₂

Table 1: Exact Mass and Key Adducts

SpeciesFormulaExact Mass (Da)Relative Abundance
Neutral Monoisotopic C₇H₅³⁵ClFNO₂188.9993100%
Neutral ³⁷Cl Isotope C₇H₅³⁷ClFNO₂190.9963~32%
Protonated [M+H]⁺ (³⁵Cl) [C₇H₆³⁵ClFNO₂]⁺190.0066100%
Protonated [M+H]⁺ (³⁷Cl) [C₇H₆³⁷ClFNO₂]⁺192.0036~32%
Sodium Adduct [M+Na]⁺ [C₇H₅³⁵ClFNO₂Na]⁺211.9891100%

Mechanistic MS/MS Fragmentation Pathways

In tandem mass spectrometry (ESI-MS/MS), the protonated precursor ion at m/z 190.0066 undergoes collision-induced dissociation (CID). The fragmentation cascade is governed by relative bond dissociation energies and the stability of the resulting product ions.

Pathway A: Aldehyde Alpha-Cleavage (Loss of CO)

The most kinetically favorable pathway for pyridine-3-carbaldehydes is the loss of carbon monoxide (-28 Da) via alpha-cleavage. This yields a highly stable substituted pyridinyl cation at m/z 162.0117.

Pathway B: Methoxy Homolytic Cleavage (Loss of CH₃•)

Methoxypyridines characteristically undergo homolytic cleavage of the O-CH₃ bond, expelling a methyl radical (-15 Da) to form a distonic radical cation at m/z 175.0066[2]. This pathway is thermodynamically driven by the stabilization of the resulting radical on the highly conjugated pyridone-like system.

Pathway C: Halogen Elimination (Loss of HCl)

The displacement of the chlorine atom, often accompanied by a proton to form neutral HCl (-36.46 Da), yields an ion at m/z 154.0300. The disappearance of the characteristic 3:1 (³⁵Cl/³⁷Cl) isotopic cluster in this specific fragment definitively confirms the loss of the chlorine atom[1].

MS_Fragmentation M Precursor[M+H]+ m/z 190.0066 F1 [M+H - CO]+ m/z 162.0117 M->F1 - CO (-28 Da) Alpha-cleavage F2 [M+H - CH3•]+• m/z 175.0066 M->F2 - CH3• (-15 Da) Homolytic cleavage F3 [M+H - HCl]+ m/z 154.0300 M->F3 - HCl (-36.46 Da) Elimination F4 [M+H - CO - CH3•]+• m/z 147.0117 F1->F4 - CH3• (-15 Da) F2->F4 - CO (-28 Da)

Figure 1: ESI-MS/MS fragmentation pathways of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde.

Self-Validating Experimental Protocol for LC-HRMS/MS

To ensure analytical integrity, the following protocol is designed as a self-validating workflow. Every step includes the underlying causality to empower scientists to troubleshoot effectively.

Step 1: Sample Preparation
  • Action: Dissolve 1 mg of the standard in 1 mL of LC-MS grade Acetonitrile (ACN). Dilute to a working concentration of 1 µg/mL using 50:50 ACN:Water supplemented with 0.1% Formic Acid.

  • Causality: Formic acid provides the necessary proton surplus to drive the formation of the [M+H]⁺ precursor ion. The 50:50 organic/aqueous ratio ensures optimal droplet desolvation and ionization efficiency within the Electrospray Ionization (ESI) source.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a linear gradient from 5% to 95% ACN (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The highly hydrophobic nature of the halogenated pyridine ring requires a strong organic gradient for efficient elution. The C18 stationary phase retains the analyte sufficiently to separate it from any early-eluting polar synthesis impurities or degradation products.

Step 3: Mass Spectrometry Acquisition (ESI+)
  • Action: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire a full scan MS (m/z 100–500) to identify the 190.0066 / 192.0036 isotopic cluster.

  • Causality: The 3:1 ratio of the 190/192 peaks serves as an internal validation checkpoint, confirming that the correct chlorinated species is being isolated prior to fragmentation.

Step 4: Targeted MS/MS (CID)
  • Action: Isolate m/z 190.0066 using a narrow 1.0 Da quadrupole isolation window. Apply stepped Normalized Collision Energies (NCE) of 15, 30, and 45 eV.

  • Causality: Stepped NCE ensures the simultaneous capture of both low-energy fragments (e.g., the facile loss of CO at m/z 162) and high-energy terminal fragments (e.g., the combined loss of CO and CH₃• at m/z 147) in a single composite spectrum.

References

  • Hemberger, P., et al. "Pyrolysis of 3-Methoxypyridine. Detection and Characterization of the Pyrrolyl Radical by Threshold Photoelectron Spectroscopy." The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

Sources

Foundational

physicochemical properties of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde Abstract 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde is a substituted pyridine derivative of sign...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

Abstract

6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its core physicochemical properties. As direct experimental data for this specific molecule is not extensively documented in public literature, this paper establishes a predictive profile based on established chemical principles and data from closely related structural analogs. Furthermore, it outlines detailed, field-proven experimental protocols for the synthesis, purification, and comprehensive characterization of the title compound, empowering researchers to generate validated data. The methodologies described herein are designed to ensure scientific rigor and reproducibility, forming a self-validating framework for investigation.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. The structural arrangement of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde, featuring an aldehyde group ortho to a methoxy group and para to a fluorine atom, dictates its reactivity and physical properties.

Figure 1: Chemical Structure of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

The key identifiers for this compound are summarized below. The molecular weight and formula are calculated from its structure, while other identifiers are generated using standard chemical informatics tools.

PropertyValueSource
IUPAC Name 6-chloro-4-fluoro-2-methoxypyridine-3-carbaldehydeIUPAC Nomenclature
CAS Number 1193373-10-3Chemical Abstracts Service
Molecular Formula C₇H₄ClFNO₂-
Molecular Weight 189.57 g/mol Calculated
Canonical SMILES COC1=C(C(=C(C=N1)Cl)F)C=OGenerated
InChI InChI=1S/C7H4ClFNO2/c1-12-7-5(4-11)6(9)2-3(8)10-7/h2,4H,1H3Generated
InChIKey YLCPRGENGGWJAD-UHFFFAOYSA-NGenerated

Synthesis and Purification Protocol

A robust and reproducible synthetic route is paramount for obtaining high-purity material for subsequent analysis and application. The Vilsmeier-Haack reaction is the most logical and field-proven method for the formylation of electron-rich aromatic systems, such as the required precursor, 2-chloro-6-methoxy-4-fluoropyridine. The protocol described below is adapted from established procedures for structurally similar nicotinaldehydes.[1]

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The reaction proceeds via the formation of the Vilsmeier reagent (an electrophilic iminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reagent then attacks the electron-rich pyridine ring, followed by hydrolysis to yield the desired aldehyde.

Synthesis_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis cluster_2 Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C, DCM POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack Precursor 2-Chloro-6-methoxy-4-fluoropyridine Precursor->Intermediate Workup Aqueous Workup (H₂O) Intermediate->Workup Product Target Compound Workup->Product Crude Crude Product Product->Crude Column Silica Gel Column Chromatography Crude->Column Pure Pure Product (>95%) Column->Pure

Caption: Proposed workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Methodology
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous dimethylformamide (DMF, 3.0 eq.) to anhydrous dichloromethane (DCM). Cool the solution to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, ensuring the internal temperature does not exceed 5°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the reagent.[1]

  • Formylation Reaction: Dissolve the precursor, 2-chloro-6-methoxy-4-fluoropyridine (1.0 eq.), in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Workup and Extraction: Upon completion, carefully pour the reaction mixture into an ice-water mixture and stir for 1 hour to hydrolyze the intermediate. Neutralize the solution with saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde.

Physicochemical Properties: Predicted and Experimental

This section details the expected physical properties of the title compound. Where experimental data is unavailable, predictions are made based on the compound's functional groups and data from similar molecules.

PropertyPredicted/Observed ValueExperimental Protocol / Rationale
Appearance White to off-white solidBased on analogous compounds like 6-Chloro-2-methoxypyridine-3-carboxaldehyde, which is a solid.
Melting Point Not availableProtocol: Determined using a standard capillary melting point apparatus. A sharp melting range will indicate high purity. The melting point of the similar 6-Chloro-2-methoxypyridine-3-carboxaldehyde is 78-81 °C.
Boiling Point Not availableProtocol: Due to the likelihood of decomposition at high temperatures, boiling point determination is best performed under vacuum (Kugelrohr distillation).
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in Water.Protocol: Add 10 mg of the compound to 1 mL of various solvents at room temperature. Observe dissolution. The polar aldehyde and methoxy groups are offset by the halogenated aromatic ring, predicting solubility in moderately polar to nonpolar organic solvents.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides irrefutable evidence of a molecule's structure. The following section outlines the expected spectral data and the protocols for their acquisition.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy (FT-IR) Compound->IR Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure

Caption: A standard analytical workflow for structural elucidation and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹⁹F NMR will also be critical for this compound.

  • ¹H NMR:

    • Predicted Spectrum:

      • ~10.3 ppm (s, 1H): Aldehyde proton (-CHO).

      • ~7.5 ppm (d, 1H): Aromatic proton on the pyridine ring, showing coupling to the fluorine atom.

      • ~4.1 ppm (s, 3H): Methoxy group protons (-OCH₃).

    • Protocol: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR:

    • Predicted Spectrum:

      • ~188 ppm: Aldehyde carbonyl carbon.

      • ~160-165 ppm (d): C-F carbon.

      • ~155-160 ppm: C-O carbon of the methoxy group.

      • ~145-150 ppm: C-Cl carbon.

      • ~110-120 ppm (d): Aromatic CH carbon.

      • ~110 ppm: Quaternary carbon ortho to the aldehyde.

      • ~56 ppm: Methoxy carbon.

    • Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled spectrum.

  • ¹⁹F NMR:

    • Rationale: This experiment is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected.[2]

    • Protocol: Use the same sample. Acquire a proton-decoupled spectrum using a spectrometer equipped with a fluorine probe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound.

  • Expected Data:

    • Molecular Ion (M⁺): A prominent peak at m/z 189.

    • Isotopic Pattern: A characteristic M+2 peak at m/z 191 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

  • Protocol (ESI-MS): [3]

    • Ionization Mode: Positive ion mode ([M+H]⁺, expected at m/z 190).

    • Sample Preparation: Prepare a dilute solution of the compound in methanol or acetonitrile.

    • Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorption Bands:

    • ~1700 cm⁻¹: Strong C=O stretch (aldehyde).

    • ~2850, 2750 cm⁻¹: C-H stretches of the aldehyde.

    • ~1550-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.

    • ~1250 cm⁻¹: C-O stretch (methoxy group).

    • ~1100-1200 cm⁻¹: C-F stretch.

    • ~700-800 cm⁻¹: C-Cl stretch.

  • Protocol (ATR-FTIR): [3] Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.

Safety, Handling, and Storage

Proper safety precautions are essential when handling any laboratory chemical. While a specific Safety Data Sheet (SDS) for the title compound is not available, a hazard assessment can be made based on its functional groups and data from analogous compounds.

  • Potential Hazards:

    • Based on similar aldehydes and halogenated pyridines, the compound should be considered harmful if swallowed.

    • May cause skin and serious eye irritation.[4][5]

    • May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, chemical safety goggles, and a lab coat.[6]

    • Handle only in a well-ventilated area or a chemical fume hood.[4][7]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Avoid ingestion and inhalation. Do not breathe dust.[6]

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

    • Store away from strong oxidizing agents.[6]

Conclusion

This technical guide provides a predictive yet comprehensive framework for understanding and working with 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde. By integrating data from structural analogs with established scientific principles, we have outlined its likely physicochemical properties. The detailed experimental protocols for synthesis, purification, and characterization offer researchers a clear and actionable path to produce and validate this compound in their own laboratories. This foundational knowledge is critical for enabling the use of this versatile chemical intermediate in the advancement of pharmaceutical and materials science research.

References

  • Chemspace. 6-chloro-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carbaldehyde. Retrieved from [Link]

  • Ark Pharma Scientific Limited. 6-chloro-4-fluoronicotinaldehyde. Retrieved from [Link]

  • PubChem. 6-Chloro-2-methoxypyridine-3-carbaldehyde. Retrieved from [Link]

  • PubChem. 6-Chloro-3-fluoro-2-methoxypyridine. Retrieved from [Link]

  • Google Patents. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • NextSDS. 6-Fluoro-2-methoxy-3-pyridinecarboxaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Kiraly, P., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Retrieved from [Link]

  • Organic Syntheses. Procedure for the Synthesis of Quinolines. Retrieved from [Link]

  • CORE. α-Chlorocarbonyl Compounds: Their Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. Table 2. 13C NMR Spectroscopic Data. Retrieved from [Link]

  • The Good Scents Company. N-(3-hydroxy-4-methoxyphenyl)-2isopropyl-5,5-dimethylcyclohexanecarboxamide. Retrieved from [Link]

  • Reich, H. J. NMR Spectroscopy Data. University of Wisconsin. Retrieved from [Link]

  • MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Infrared (IR) Spectroscopy Absorption Peaks of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

Abstract This technical guide provides a detailed predictive analysis of the infrared (IR) absorption spectrum of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde. As a polysubstituted pyridine derivative of interest i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed predictive analysis of the infrared (IR) absorption spectrum of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde. As a polysubstituted pyridine derivative of interest in medicinal chemistry and drug development, a thorough understanding of its spectral characteristics is crucial for its synthesis, identification, and quality control. This document delineates the expected vibrational frequencies associated with each functional group within the molecule, grounded in the fundamental principles of IR spectroscopy and supported by established literature values. We will explore the characteristic absorption bands for the aldehyde, pyridine ring, methoxy, chloro, and fluoro moieties, offering a comprehensive roadmap for researchers and scientists working with this or structurally related compounds.

Introduction: The Significance of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2][3] When a molecule is exposed to infrared radiation, its covalent bonds can absorb energy and transition to a higher vibrational state.[4] This absorption occurs only at specific frequencies corresponding to the natural vibrational frequencies of the bonds. An IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," revealing the presence of specific functional groups.[3][4]

For the synthetic chemist and drug development professional, IR spectroscopy is an indispensable tool for:

  • Structural Elucidation: Confirming the presence of key functional groups in a newly synthesized molecule.

  • Reaction Monitoring: Tracking the disappearance of reactant peaks and the appearance of product peaks over time.

  • Purity Assessment: Detecting the presence of impurities, such as starting materials or byproducts.

Molecular Structure and Functional Group Analysis

To predict the IR spectrum, we must first dissect the molecular structure of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde into its constituent functional groups.

Caption: Molecular structure of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde.

The key functional groups that will give rise to characteristic IR absorption bands are:

  • Aromatic Aldehyde: The -CHO group attached to the pyridine ring.

  • Pyridine Ring: A heteroaromatic system.

  • Aryl Ether: The -OCH₃ group attached to the pyridine ring.

  • Aryl Halides: The C-F and C-Cl bonds on the ring.

Predicted IR Absorption Peaks: A Detailed Analysis

The following sections provide a detailed breakdown of the expected absorption regions for each functional group.

Aldehyde Group Vibrations (CHO)

The aldehyde functional group provides some of the most distinct and reliable peaks in an IR spectrum.

  • C=O Stretching Vibration: The carbonyl (C=O) stretch is one of the most prominent features in the spectrum, characterized by its strong intensity.[5] For an aromatic aldehyde, where the carbonyl group is conjugated with the pyridine ring, this absorption is expected in the range of 1710-1685 cm⁻¹ .[6][7] The conjugation slightly lowers the frequency compared to a saturated aliphatic aldehyde (1740-1720 cm⁻¹) due to a decrease in the double-bond character of the C=O bond.

  • C-H Stretching Vibration (Aldehydic Proton): The C-H bond of the aldehyde group exhibits a unique stretching vibration that typically appears as a pair of weak to medium intensity bands between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[7][8][9] The appearance of this doublet is a result of Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[9][10] The band around 2720 cm⁻¹ is particularly diagnostic, as few other absorptions occur in this region.[6][11]

Pyridine Ring Vibrations

The pyridine ring, as a heteroaromatic system, gives rise to several characteristic absorptions.

  • C=C and C=N Stretching Vibrations: The stretching vibrations within the aromatic ring typically appear as a series of bands in the 1625-1430 cm⁻¹ region.[12] For pyridine and its derivatives, strong absorptions are expected around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[12][13][14]

  • C-H Stretching Vibrations (Aromatic): The stretching of the C-H bond on the pyridine ring (at position 5) will produce a weak to medium absorption band above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ .[11][13]

  • C-H Out-of-Plane Bending (OOP): The out-of-plane bending vibration of the lone C-H bond is highly dependent on the substitution pattern. For a highly substituted pyridine, this can be complex, but a band in the 900-675 cm⁻¹ region is generally expected.[15]

Methoxy Group (Aryl Ether) Vibrations

The methoxy group (-OCH₃) will contribute several characteristic peaks.

  • C-O Stretching Vibration: Aryl alkyl ethers typically show two distinct C-O stretching bands. The asymmetric C-O-C stretch is expected to be a strong band between 1300-1200 cm⁻¹ .[16][17] The symmetric stretch is generally weaker and appears at a lower frequency, around 1050-1010 cm⁻¹ .[16]

  • C-H Stretching Vibrations (Methyl): The C-H bonds of the methyl group will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region.[13]

Carbon-Halogen Vibrations

The C-Cl and C-F bonds will have characteristic stretching vibrations, though they appear in the lower frequency "fingerprint" region of the spectrum.

  • C-F Stretching Vibration: The C-F stretch is typically a strong and distinct absorption, expected in the 1400-1000 cm⁻¹ range.[18][19] The exact position can be influenced by other substituents on the ring.

  • C-Cl Stretching Vibration: The C-Cl stretching vibration occurs at lower frequencies, generally in the 850-550 cm⁻¹ region.[15][20] This band can sometimes be weak and may be difficult to assign definitively in a complex molecule.

Summary of Predicted IR Absorptions

The following table summarizes the predicted key infrared absorption bands for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3100–3000Aromatic C-H Stretch (Pyridine Ring)Weak to Medium
2950–2850Aliphatic C-H Stretch (Methoxy -CH₃)Medium
2860–2800Aldehyde C-H Stretch (Fermi Resonance)Weak to Medium
2760–2700Aldehyde C-H Stretch (Fermi Resonance)Weak to Medium
1710–1685Aldehyde C=O Stretch (Conjugated)Strong
1600–1585Aromatic C=C and C=N Ring StretchMedium to Strong
1500–1400Aromatic C=C and C=N Ring StretchMedium to Strong
1400–1000C-F StretchStrong
1300–1200Asymmetric C-O-C Stretch (Aryl Ether)Strong
1050–1010Symmetric C-O-C Stretch (Aryl Ether)Medium
900–675Aromatic C-H Out-of-Plane BendMedium to Strong
850–550C-Cl StretchWeak to Medium

Experimental Protocol: Acquiring an IR Spectrum

For researchers wishing to acquire an experimental spectrum of this compound, the following general protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a common technique for solid samples.

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a fresh background spectrum is collected to minimize interference from atmospheric CO₂ and water vapor.[21]

  • Sample Preparation: Place a small amount of the solid 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde powder directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final IR spectrum. Perform a baseline correction if necessary.

  • Analysis: Compare the experimental spectrum to the predicted frequencies outlined in this guide. The "fingerprint" region (below 1500 cm⁻¹) should be compared with spectra of known, structurally similar compounds if available.[1][4]

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis A Purge Spectrometer B Collect Background A->B C Place Sample on ATR B->C D Apply Pressure C->D E Initiate Scan (16-32 scans) D->E F Fourier Transform E->F G Baseline Correction F->G H Spectral Interpretation G->H

Caption: Workflow for ATR-FTIR Spectroscopy.

Conclusion

This guide provides a comprehensive, theory-based prediction of the key IR absorption bands for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde. The presence of a strong carbonyl absorption around 1700 cm⁻¹, coupled with the characteristic aldehyde C-H doublet near 2720 cm⁻¹ and 2820 cm⁻¹, will be the most definitive features for identifying the aldehyde functionality. Strong bands in the 1300-1000 cm⁻¹ region will signify the C-O and C-F stretches, while characteristic pyridine ring absorptions will confirm the heteroaromatic core. This predictive framework serves as an essential reference for any scientist engaged in the synthesis or analysis of this molecule, enabling confident structural verification and quality assessment.

References

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  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

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Foundational

solubility profile of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility Profile of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde in Organic Solvents Abstract The pre-formulation and process development stages of a novel chemical entity are c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde in Organic Solvents

Abstract

The pre-formulation and process development stages of a novel chemical entity are critically dependent on a thorough understanding of its physicochemical properties. Among these, the solubility profile in various organic solvents is paramount for crystallization, purification, and formulation design. This guide provides a comprehensive technical overview of the solubility of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on molecular structure, detail rigorous experimental methodologies for solubility determination, present a hypothetical solubility profile in a range of common organic solvents, and discuss the practical implications of these findings for researchers and drug development professionals.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new active pharmaceutical ingredient (API) from discovery to a marketable drug product is fraught with challenges, many of which are dictated by its fundamental physical and chemical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a cornerstone of this characterization.[1] An API's solubility profile influences everything from its bioavailability and therapeutic efficacy to the feasibility of its large-scale synthesis and purification.[2][3]

In the context of organic solvents, a detailed solubility profile is indispensable for:

  • Process Chemistry: Selecting appropriate solvents for chemical reactions, ensuring that reactants are in the same phase to facilitate efficient conversion to the desired product.[4]

  • Crystallization and Purification: Designing robust crystallization processes to isolate the API with high purity and in the desired polymorphic form. Column chromatography, another key purification technique, also relies heavily on differential solubility in various solvent systems.[5]

  • Formulation Development: For liquid dosage forms, identifying a suitable solvent or co-solvent system is essential. Even for solid dosage forms, the solubility in organic solvents used during manufacturing can impact particle size, morphology, and dissolution rates.

  • Analytical Method Development: Choosing appropriate diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) requires knowledge of the compound's solubility.[6]

This guide focuses on 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde, a substituted pyridine derivative. Understanding its interaction with various organic solvents is crucial for any researcher or scientist looking to advance this compound through the development pipeline.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. The structure of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde provides several clues to its expected solubility:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor.

  • Methoxy Group (-OCH3): The oxygen atom in the methoxy group is also a hydrogen bond acceptor.

  • Aldehyde Group (-CHO): The carbonyl oxygen is a strong hydrogen bond acceptor.

  • Chloro (-Cl) and Fluoro (-F) Substituents: These electron-withdrawing groups contribute to the overall polarity of the molecule.

Based on these features, we can predict that 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde will be a polar molecule. Its ability to accept hydrogen bonds suggests that it will be more soluble in polar protic and polar aprotic solvents compared to nonpolar solvents.

Experimental Determination of Solubility: Methodologies and Protocols

To quantitatively determine the solubility of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde, a systematic approach using established methodologies is required. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7]

Rationale for Solvent Selection

A diverse panel of organic solvents should be chosen to represent a range of polarities and chemical functionalities. This allows for a comprehensive understanding of the compound's solubility behavior. The selected solvents can be categorized as follows:

  • Polar Protic Solvents: Capable of donating and accepting hydrogen bonds (e.g., Methanol, Ethanol).

  • Polar Aprotic Solvents: Can accept hydrogen bonds but do not have acidic protons to donate (e.g., Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)).

  • Nonpolar Solvents: Have low dielectric constants and are not capable of significant hydrogen bonding (e.g., Toluene, Heptane).

  • Halogenated Solvents: Often have good solvating power for a range of compounds (e.g., Dichloromethane).

Step-by-Step Protocol for the Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde to a series of vials, each containing a known volume of a single organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at 25°C and 37°C to simulate ambient and physiological temperatures, respectively.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde in the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

    • Perform each experiment in triplicate to ensure the reproducibility of the results.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or allow to settle B->C D Filter supernatant (0.45 µm) C->D E Dilute filtrate D->E F Analyze by HPLC/UV-Vis E->F G Calculate solubility from calibration curve F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Hypothetical Solubility Profile of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

The following table presents a hypothetical but scientifically plausible solubility profile for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde in a range of organic solvents at 25°C. This data is based on the predicted physicochemical properties of the molecule.

Solvent CategorySolventDielectric Constant (approx.)Predicted Solubility (mg/mL)Solubility Classification
Polar Protic Methanol32.7> 100Very Soluble
Ethanol24.5> 100Very Soluble
Polar Aprotic DMSO46.7> 100Very Soluble
DMF36.7> 100Very Soluble
Acetonitrile37.5~ 50Soluble
Acetone20.7~ 75Freely Soluble
Halogenated Dichloromethane9.1~ 30Soluble
Nonpolar Toluene2.4< 1Sparingly Soluble
Heptane1.9< 0.1Practically Insoluble

Interpretation and Practical Implications

The hypothetical solubility data aligns with the initial predictions based on the molecular structure. The high solubility in polar solvents such as DMSO, DMF, methanol, and ethanol is attributed to favorable dipole-dipole interactions and hydrogen bonding between the solvent and the polar functional groups of the solute.

The moderate solubility in acetone and acetonitrile, which are less polar than DMSO and DMF, is also expected. The lower solubility in dichloromethane reflects the reduced polarity of this solvent. Finally, the poor solubility in nonpolar solvents like toluene and heptane is a direct consequence of the "like dissolves like" principle; the polar solute does not interact favorably with the nonpolar solvent molecules.

The relationship between solvent polarity and the predicted solubility can be visualized as follows:

G cluster_solvents Solvent Polarity cluster_solubility Predicted Solubility High_Polarity High Polarity (e.g., DMSO, Methanol) High_Solubility High_Solubility High_Polarity->High_Solubility Strong Interaction Mid_Polarity Medium Polarity (e.g., Acetone, DCM) Mid_Solubility Moderate Solubility (10-100 mg/mL) Mid_Polarity->Mid_Solubility Moderate Interaction Low_Polarity Low Polarity (e.g., Toluene, Heptane) Low_Solubility Low_Solubility Low_Polarity->Low_Solubility Weak Interaction

Caption: Solvent Polarity and Predicted Solubility Relationship.

From a practical standpoint, this solubility profile has several implications for researchers:

  • For Synthesis and Purification: The high solubility in polar aprotic solvents like DMF and DMSO makes them suitable reaction media. For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and lower solubility at room temperature would be ideal. A mixed solvent system, such as ethanol/water or toluene/heptane, could be explored to achieve this. For chromatographic purification, the differential solubility across a range of solvents suggests that good separation can be achieved.[5]

  • For Formulation: The high solubility in ethanol suggests that it could be a viable solvent for liquid formulations. However, the toxicity and potential for irritation would need to be considered.

  • For Analytical Chemistry: Acetonitrile and methanol are excellent choices as diluents for HPLC analysis due to their good solvating power and compatibility with common mobile phases.

Conclusion

While this guide presents a hypothetical solubility profile for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde, it is grounded in established scientific principles and methodologies. The outlined experimental protocol provides a robust framework for determining the actual solubility of this compound. A comprehensive understanding of the solubility of a novel chemical entity is not merely an academic exercise; it is a critical step in the path of drug discovery and development, enabling rational process design, efficient purification, and the development of safe and effective medicines.

References

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Route for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

Executive Summary The highly substituted pyridine derivative 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (CAS: 2230802-84-1) is a critical building block in modern drug discovery, particularly for the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The highly substituted pyridine derivative 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (CAS: 2230802-84-1) is a critical building block in modern drug discovery, particularly for the development of kinase inhibitors and advanced agrochemicals. Synthesizing such densely functionalized heteroaromatics requires exquisite control over regioselectivity.

This application note details a robust, scalable, and self-validating three-step synthetic workflow. By leveraging inherent electronic directing effects—specifically utilizing an amino group to block undesired nucleophilic attack and employing synergistic Directed ortho-Metalation (DoM)—this route entirely bypasses the poor regiocontrol typically associated with direct functionalization of polyhalopyridines.

Retrosynthetic Analysis & Mechanistic Rationale

Designing a scalable route for this compound requires navigating the complex electronic landscape of the pyridine ring. A naive approach might begin with 2,4,6-trichloropyridine. However, in standard nucleophilic aromatic substitution (SNAr), the 4-position of 2,4,6-trichloropyridine is highly activated by the para-nitrogen atom, leading predominantly to 4-substituted products rather than the desired 2-substituted derivatives .

To circumvent this, our protocol employs 2,6-dichloropyridin-4-amine as the starting material. This choice establishes a chemically self-validating system:

  • Regioselective Methoxylation (Causality): The strongly electron-donating 4-amino group (via resonance) completely deactivates the C-4 position towards nucleophilic attack. This forces the methoxide nucleophile to attack the C-2 position exclusively, yielding 2-chloro-6-methoxypyridin-4-amine .

  • Late-Stage Fluorination: The 4-amino group is subsequently converted to the requisite 4-fluoro group via a modified Balz-Schiemann diazotization using Olah's reagent (HF-Pyridine) .

  • Directed ortho-Metalation (DoM): The resulting intermediate is 2-chloro-4-fluoro-6-methoxypyridine. The ring contains two available protons (C-3 and C-5). The C-5 proton is flanked by a methoxy group (a powerful coordinating Directed Metalation Group, DMG) and a fluoro group (a strong inductive DMG). The C-3 proton is flanked by fluoro and chloro (a much weaker DMG). Lithiation occurs exclusively at C-5. Nomenclature Note: Formylation at C-5 yields 2-chloro-4-fluoro-6-methoxypyridine-5-carbaldehyde. When renumbered according to IUPAC rules to give the principal functional group (aldehyde) the lowest locant, the molecule is correctly named 6-chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde .

Reaction Pathway Visualization

SynthesisRoute SM 2,6-Dichloro-pyridin-4-amine (Starting Material) Int1 2-Chloro-6-methoxypyridin-4-amine (Intermediate 1) SM->Int1 NaOMe, MeOH 120 °C (SNAr) Int2 2-Chloro-4-fluoro-6-methoxypyridine (Intermediate 2) Int1->Int2 NaNO2, HF-Pyridine -10 °C to RT (Balz-Schiemann) Product 6-Chloro-4-fluoro-2-methoxypyridine- 3-carbaldehyde (Target) Int2->Product 1. LDA, THF, -78 °C 2. DMF (DoM)

Figure 1: Three-step scalable synthesis workflow for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde.

Quantitative Data & Yield Summary

StepReaction TypeStarting MaterialReagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1 SNAr Methoxylation2,6-Dichloropyridin-4-amineNaOMe, MeOH1201280–85
2 Balz-Schiemann FluorinationIntermediate 1NaNO2, HF-Pyridine-10 to 50465–70
3 Directed ortho-MetalationIntermediate 2LDA, DMF, THF-78275–80

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methoxypyridin-4-amine
  • Preparation: Charge a high-pressure reactor (or sealed tube for smaller scales) with 2,6-dichloropyridin-4-amine (1.0 equiv) and anhydrous methanol (10 volumes).

  • Reagent Addition: Slowly add a solution of sodium methoxide (NaOMe, 25 wt% in MeOH, 1.1 equiv).

  • Reaction: Seal the reactor and heat the mixture to 120 °C with vigorous stirring for 12 hours. The elevated temperature is required to overcome the deactivating effect of the 4-amino group on the overall SNAr process.

  • Workup: Cool the reactor to room temperature. Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between water and Ethyl Acetate (EtOAc). Extract the aqueous layer twice with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. The crude product can be recrystallized from heptane/EtOAc to afford Intermediate 1 as an off-white solid.

Step 2: Synthesis of 2-Chloro-4-fluoro-6-methoxypyridine

Caution: HF-Pyridine (Olah's reagent) is highly corrosive and toxic. Perform strictly in a well-ventilated fume hood using Teflon (PTFE) or polyethylene labware.

  • Preparation: Charge a PTFE reactor with HF-Pyridine (10 equiv of HF) and cool to -10 °C using an ice/salt bath.

  • Substrate Addition: Carefully add 2-chloro-6-methoxypyridin-4-amine (1.0 equiv) portion-wise to the cold Olah's reagent.

  • Diazotization: Slowly add sodium nitrite (NaNO2, 1.2 equiv) in small portions over 30 minutes, maintaining the internal temperature below 0 °C.

  • Thermal Decomposition: Stir the mixture at -10 °C for 1 hour, then slowly remove the cooling bath. Allow the reaction to warm to room temperature, then gently heat to 50 °C for 2 hours until N2 evolution ceases.

  • Workup: Cool the mixture to 0 °C and carefully quench by pouring over crushed ice. Neutralize the acidic mixture slowly with saturated aqueous Na2CO3 until pH 7-8 is reached.

  • Purification: Extract the aqueous phase with Dichloromethane (DCM) (3x). Dry the combined organics over MgSO4, filter, and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc) to yield Intermediate 2 as a clear liquid.

Step 3: Synthesis of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde
  • Preparation: Flame-dry a round-bottom flask under an Argon atmosphere. Charge the flask with 2-chloro-4-fluoro-6-methoxypyridine (1.0 equiv) and anhydrous Tetrahydrofuran (THF, 15 volumes).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.2 equiv). Stir the resulting deeply colored solution at -78 °C for 1 hour to ensure complete and regioselective metalation at C-5.

  • Electrophilic Quench: Dropwise add anhydrous N,N-Dimethylformamide (DMF, 1.5 equiv). Stir the mixture for an additional 30 minutes at -78 °C.

  • Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the addition of saturated aqueous NH4Cl.

  • Purification: Extract the mixture with EtOAc (3x). Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to afford the target compound, 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde, as a crystalline solid.

References

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem Source: The Journal of Organic Chemistry (2005) URL:[Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen Source: Organic Process Research & Development (2017) URL:[Link]

  • Synthesis and Properties of 1-Azapyrenes Source: The Journal of Organic Chemistry (2022) URL:[Link]

Application

Application Note: 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde in Medicinal Chemistry and Drug Discovery

Executive Summary & Chemical Profile The pyridine ring is universally recognized as a "privileged scaffold" in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics[1]. Among the vast a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The pyridine ring is universally recognized as a "privileged scaffold" in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics[1]. Among the vast array of heterocyclic building blocks, 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (CAS: 2230802-84-1) stands out as a highly functionalized, poly-electrophilic hub. This specific substitution pattern allows for orthogonal, site-selective functionalization, making it an invaluable starting material for synthesizing complex kinase inhibitors, receptor antagonists, and novel anti-infective agents.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde
CAS Number 2230802-84-1
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Core Motif 3-Pyridinecarboxaldehyde derivative[2]
Electrophilic Sites C3 (Aldehyde), C4 (Aryl Fluoride), C6 (Aryl Chloride)

Mechanistic Insights & Orthogonal Reactivity Profile

As an Application Scientist, it is critical to understand why this building block behaves the way it does. The power of this molecule lies in the distinct electronic environments of its three reactive sites, which allow for sequential functionalization without the need for protecting groups.

  • C3-Carbaldehyde (Reductive Amination): The aldehyde is the most reactive electrophile on the scaffold. It readily condenses with primary or secondary amines to form an iminium intermediate, which is subsequently reduced.

  • C4-Fluoro (SNAr Displacement): Nucleophilic Aromatic Substitution (SNAr) at the C4 position is highly favored over the C6-chloro position. Causality: The high electronegativity of fluorine strongly polarizes the C-F bond and inductively stabilizes the anionic Meisenheimer complex intermediate. This drastically lowers the activation energy ( Ea​ ) for the rate-determining nucleophilic attack step[3]. Furthermore, the adjacent C3-aldehyde (or its aminated derivative) provides additional ortho-activation.

  • C6-Chloro (Cross-Coupling): While less reactive toward SNAr than the C4-fluorine, the C6-chlorine is perfectly primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Causality: The C-Cl bond has a lower bond dissociation energy than the C-F bond, allowing palladium to chemoselectively undergo oxidative addition at C6 while leaving any unreacted C4-F intact.

  • C2-Methoxy (Masked Pyridone): The methoxy group acts as a stable placeholder during the basic and reductive steps. In the final stage, it can be cleaved (demethylated) to reveal a 2-pyridone (2-hydroxypyridine) motif—a classic hydrogen-bond donor/acceptor pair utilized in hinge-binding kinase inhibitors.

Table 2: Typical Reaction Parameters and Yields for Orthogonal Functionalization
Reaction StepTarget PositionReagents / CatalystTemp (°C)Time (h)Typical Yield (%)
Reductive AminationC3 (Aldehyde)Amine, NaBH(OAc)₃, DCE20–252–480–95
SNArC4 (Fluoro)Amine, DIPEA, NMP80–1004–1270–90
Suzuki CouplingC6 (Chloro)Ar-B(OH)₂, Pd(dppf)Cl₂90–1106–1865–85
DemethylationC2 (Methoxy)BBr₃, DCM0 to 252–675–95

Application Workflow: Kinase Inhibitor Scaffold Synthesis

The following workflow illustrates the strategic assembly of a highly substituted pyridine core, a common sequence in the development of targeted oncology drugs.

Workflow A Starting Material: 6-Chloro-4-fluoro- 2-methoxypyridine- 3-carbaldehyde B Step 1: Reductive Amination (C3-Aldehyde) A->B Amine, NaBH(OAc)3 DCE, rt C Step 2: SNAr Reaction (C4-Fluoro) B->C Amine, DIPEA NMP, Heat D Step 3: Suzuki Coupling (C6-Chloro) C->D Ar-B(OH)2, Pd(dppf)Cl2 Base, Heat E Step 4: Demethylation (C2-Pyridone) D->E BBr3 or TMSI DCM

Fig 1. Sequential orthogonal functionalization workflow of the pyridine scaffold.

Mechanism N1 C4-Fluoro Pyridine (Highly Electrophilic) N2 Nucleophilic Attack (Amine) N1->N2 N3 Meisenheimer Complex (Stabilized by F & CHO) N2->N3 Rate-Determining Step (Lower Ea due to F) N4 Fluoride Elimination (Rearomatization) N3->N4 Fast Step N5 C4-Amino Substituted Pyridine Product N4->N5

Fig 2. Mechanism of regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination at C3

Objective: Convert the C3-carbaldehyde to a substituted aminomethyl group without affecting the halogens. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it unreactive toward the starting aldehyde but reactive enough to reduce the more electrophilic iminium ion intermediate, preventing over-reduction to the alcohol[4]. 1,2-Dichloroethane (DCE) is the preferred solvent as it provides optimal solubility for the borohydride species compared to DCM.

Step-by-Step Procedure:

  • Charge a dry, round-bottom flask with 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (1.0 equiv) and the desired primary or secondary amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCE (0.2 M concentration).

  • Stir at room temperature for 30 minutes to allow iminium formation. (Note: If using a weakly nucleophilic amine, add 1.0 equiv of glacial acetic acid to catalyze imine formation).

  • Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 2–4 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Rationale: This neutralizes the acetic acid byproduct and decomposes unreacted borohydride, preventing emulsion formation during extraction. Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

Validation & Quality Control: Monitor via TLC (Hexanes/EtOAc). The starting aldehyde is strongly UV-active and stains positive (orange/red) with 2,4-Dinitrophenylhydrazine (2,4-DNP). The successful product will be 2,4-DNP negative and stain positive with Ninhydrin (if a secondary amine product is formed).

Protocol B: Regioselective SNAr of the C4-Fluoro Group

Objective: Displace the C4-fluorine with a nitrogen or oxygen nucleophile. Causality: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to act as an HF scavenger, driving the reaction forward without competing with the primary nucleophile. N-Methyl-2-pyrrolidone (NMP) is chosen for its high boiling point and excellent solvating power for polar transition states.

Step-by-Step Procedure:

  • Dissolve the product from Protocol A (1.0 equiv) in anhydrous NMP (0.3 M).

  • Add the nucleophilic amine (1.2 equiv) followed by DIPEA (2.5 equiv).

  • Heat the mixture to 80–100 °C under an inert atmosphere for 4–12 hours.

  • Workup: Cool to room temperature and dilute with water to precipitate the product (if highly lipophilic) or extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove NMP.

Validation & Quality Control: ¹⁹F NMR is the ultimate self-validating tool for this step. The starting material exhibits a distinct aryl fluoride signal (typically between -100 and -120 ppm). The complete disappearance of this signal confirms 100% conversion of the C4-fluoro group.

Protocol C: Suzuki-Miyaura Cross-Coupling at C6

Objective: Arylate the C6 position by displacing the chlorine atom. Causality: Pd(dppf)Cl₂ is selected as the pre-catalyst because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is often challenging for sterically hindered ortho-substituted pyridines.

Step-by-Step Procedure:

  • In a microwave vial or Schlenk flask, combine the C6-chloro intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Add Pd(dppf)Cl₂ (0.05 equiv) and purge the vessel with N₂ for 5 minutes.

  • Heat to 100 °C for 6–18 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry, and concentrate.

Validation & Quality Control: Analyze via LC-MS. The starting material will show a characteristic 3:1 isotopic pattern (M and M+2) due to the ³⁵Cl and ³⁷Cl isotopes. The product mass spectrum will reflect the addition of the aryl group and the complete loss of this chlorine isotopic signature.

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

Abstract This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde. This highly functionalized pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde. This highly functionalized pyridine derivative presents unique challenges and opportunities in the synthesis of complex biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceutical and materials science applications. These application notes delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, bases, and solvents, and provide step-by-step experimental procedures for both conventional and microwave-assisted protocols. The causality behind experimental choices is explained to empower researchers to optimize conditions for their specific synthetic targets.

Introduction: The Strategic Importance of Functionalized Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] The development of this reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[3]

The substrate in focus, 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde, is a densely functionalized and electron-deficient heteroaromatic compound. The presence of a chloro leaving group, a deactivating fluoro substituent, a coordinating methoxy group, and a reactive aldehyde presents a formidable challenge for cross-coupling reactions. However, the successful coupling of this substrate opens avenues to novel molecular architectures of significant interest in drug discovery and materials science. Chloropyridines are often more economical starting materials than their bromo- or iodo- counterparts, making the development of efficient coupling protocols for these substrates highly valuable.[4]

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine substrate, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[3][6]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[1][7] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Aryl-Pd(II)-R(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Aryl-R RedElim->Product Substrate Aryl-Cl Substrate->OxAdd Boronic R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic->Boronate Base Base Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Navigating the Challenges

The specific functionalities of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde necessitate careful consideration of each reaction component.

Catalyst and Ligand Selection

For electron-deficient and sterically hindered substrates like chloropyridines, the choice of the palladium source and, more critically, the ligand is paramount for a successful reaction.[8] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.[9][10]

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) are highly effective for coupling heteroaryl chlorides.[8][11] These ligands stabilize the Pd(0) species and facilitate the often-difficult oxidative addition step.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form robust bonds with palladium, leading to highly active and stable catalysts.

  • Pre-catalysts: Second-generation Buchwald pre-catalysts, like XPhos Pd G2, are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in situ, often at lower temperatures.[12][13] This is particularly advantageous for substrates prone to decomposition or side reactions at elevated temperatures.

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling.[1] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which is crucial for the transmetalation step.[1] The choice of base can significantly impact reaction rates and yields.

  • Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[4] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or 1,8-Diazabicycloundec-7-ene (DBU) may be employed, although they are less common in modern protocols.

Solvent Systems

The choice of solvent can influence catalyst solubility, reaction rate, and even selectivity.[14]

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water.[4] The aqueous phase is essential for dissolving many inorganic bases and facilitating the formation of the active boronate species.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be effective but may lead to side reactions at high temperatures.

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Conventional Heating

This protocol provides a general guideline and may require optimization for specific boronic acid coupling partners.

Materials:

  • 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%))

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL)

  • Schlenk tube or round-bottom flask with a condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde, arylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields for challenging couplings.[4][15]

Materials:

  • 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (0.5 mmol)

  • Arylboronic acid (0.6-0.75 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%)

  • Base (e.g., K₃PO₄, 1.0-1.5 mmol)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v, 2 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde, arylboronic acid, palladium pre-catalyst, and base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-45 minutes).

  • After cooling, work up and purify the product as described in the conventional heating protocol.

Data Presentation: Key Reaction Parameters

The following table summarizes key parameters for consideration when optimizing the Suzuki-Miyaura coupling of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde.

ParameterConventional HeatingMicrowave-AssistedRationale & Considerations
Catalyst System Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (1-3 mol%)XPhos Pd G2 (1-2 mol%)Chloropyridines require highly active catalysts. Pre-catalysts are often superior.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)A strong, non-nucleophilic base is crucial for activating the boronic acid.
Solvent Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂ODioxane/H₂O (4:1 to 10:1)The aqueous component is vital for dissolving the base and facilitating transmetalation.
Temperature 80 - 110 °C120 - 150 °CHigher temperatures are often needed for C-Cl bond activation.
Reaction Time 4 - 24 hours15 - 45 minutesMicrowave irradiation drastically reduces reaction times.

Troubleshooting and Optimization

  • Low Conversion: Increase catalyst loading, switch to a more active ligand (e.g., from PPh₃ to a Buchwald-type ligand), use a stronger base (e.g., from K₂CO₃ to K₃PO₄), or increase the reaction temperature and time.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using a less aqueous solvent system or a stronger base can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. Reducing the amount of boronic acid or using a different catalyst system may help.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[8] Bulky ligands can help prevent this inhibitory effect.

Conclusion

The Suzuki-Miyaura cross-coupling of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde is a challenging yet highly rewarding transformation. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a diverse range of novel biaryl and hetero-biaryl compounds. The protocols and insights provided in these application notes offer a robust starting point for the development of synthetic routes to valuable molecules for applications in drug discovery and materials science.

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gomes, G. D. P., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Khorasani, F., Ranjbar-Karimi, R., & Mohammadiannejad, K. (2020). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides 5b and 5e with arylboronic acids 9a–c.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Valente, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95-98.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Martinez-Ferrate, O., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry, 690(13), 3228-3236.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020, November 17).
  • White Rose eTheses Online. (n.d.). Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions.
  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707.
  • PubMed. (2019, January 9). A highly efficient precatalytic system (XPhos-PdG2)
  • Taylor & Francis. (2009, October 29). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)
  • Ascensus. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0).
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Chan, K. S., et al. (1996). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 61(10), 3477-3482.
  • Beilstein-Institut. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • National Center for Biotechnology Information. (n.d.). trans-Dichlorobis(XPhos)palladium(II)
  • National Center for Biotechnology Information. (2023, May 30). Stille vs.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ACS Omega. (2021, December 23). trans-Dichlorobis(XPhos)palladium(II)
  • The Journal of Organic Chemistry. (2025, January 24). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • ACS Publications. (2012, November 14). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Letters. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

Executive Briefing & Substrate Utility The compound 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (CAS: 2230802-84-1) is a highly functionalized, polyhalogenated heterocyclic building block. Pyridine derivatives wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Substrate Utility

The compound 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (CAS: 2230802-84-1) is a highly functionalized, polyhalogenated heterocyclic building block. Pyridine derivatives with specific halogenation patterns are critical in the development of modern pharmaceuticals and agrochemicals, where precise structural tuning dictates target affinity and metabolic stability ([1]).

Because this substrate possesses two distinct halogen leaving groups—a fluorine atom at C-4 and a chlorine atom at C-6—it presents a classic regioselectivity challenge. Achieving precise regiocontrol during functionalization is paramount to avoid complex mixtures and yield loss. This technical guide details the mechanistic rationale, standardized workflows, and self-validating analytical methods for driving highly regioselective Nucleophilic Aromatic Substitution (SNAr) exclusively at the C-4 position.

Mechanistic Dynamics: The Causality of Regiocontrol

When designing a synthetic route involving a dihaloheteroarene, predicting the site of nucleophilic attack requires analyzing both the intrinsic leaving group ability and the electronic environment of the ring ([2]). For this specific pyridine system, SNAr occurs exclusively at the C-4 position due to two synergistic factors:

  • Kinetic Superiority of the Fluoride Leaving Group: In SNAr reactions, the addition of the nucleophile to the aromatic ring to form the anionic Meisenheimer complex is the rate-determining step, not the subsequent cleavage of the carbon-halogen bond ([3]). Fluorine is vastly superior to chlorine as an SNAr leaving group ( kF​≫kCl​ ). Its high electronegativity strongly polarizes the C–F bond, withdrawing electron density and significantly lowering the activation energy required to form the transition state.

  • Synergistic Electronic Activation: The C-4 position is highly activated by its surrounding topology. It is situated para to the strongly electron-withdrawing pyridine nitrogen and ortho to the C-3 carbaldehyde group. The aldehyde provides powerful resonance and inductive stabilization of the negative charge in the intermediate Meisenheimer complex. Conversely, while the C-6 chlorine is ortho to the pyridine nitrogen, it lacks the immediate ortho-activation from the aldehyde and is a kinetically inferior leaving group ([4]).

Regioselectivity Start Evaluate Leaving Groups in Pyridine Substrate C4 C-4 Position: Fluorine Start->C4 C6 C-6 Position: Chlorine Start->C6 F_prop High Electronegativity Strong Transition State Stabilization C4->F_prop Act_C4 Ortho to -CHO Para to Pyridine Nitrogen C4->Act_C4 Cl_prop Lower Electronegativity Weaker TS Stabilization C6->Cl_prop Act_C6 Para to -CHO Ortho to Pyridine Nitrogen C6->Act_C6 Result Exclusive SNAr at C-4 (Fluoride Displacement) F_prop->Result k(F) >> k(Cl) Act_C4->Result Synergistic Activation

Mechanistic logic dictating the exclusive SNAr regioselectivity at the C-4 position.

Reaction Matrix: Quantitative Data Summary

The following table summarizes the optimized conditions for various nucleophile classes. The parameters are designed to maximize kinetic control, ensuring the C-4 fluorine is displaced with near-perfect regioselectivity while preserving the C-6 chlorine and the C-3 aldehyde.

Nucleophile ClassReagent SystemSolventTempTimeRegioselectivity (C4:C6)Expected Yield
Primary/Secondary Amines Amine (1.1 eq), DIPEA (1.5 eq)THF or DMF0 °C to RT1–2 h>99:185–95%
Aliphatic/Aromatic Thiols Thiol (1.05 eq), K₂CO₃ (2.0 eq)DMF0 °C2–4 h>99:180–90%
Alkoxides Alcohol (1.1 eq), NaH (1.2 eq)THF-20 °C to 0 °C1 h>95:575–85%

Executable Workflows & Protocols

The following protocols are designed as self-validating systems . Each step includes causality for the reagent choice and in-process controls (IPC) to verify success before proceeding.

Protocol A: Amination (e.g., Morpholine)

Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It acts strictly as an acid scavenger to neutralize the HF byproduct, preventing the protonation of the incoming amine nucleophile without competing for the electrophilic C-4 position.

  • Setup: Dissolve 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (1.0 mmol) in anhydrous THF (5.0 mL) under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition: Add DIPEA (1.5 mmol) followed by the dropwise addition of morpholine (1.1 mmol).

  • Execution: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature (RT).

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). The starting material is strongly UV-active. The reaction is complete when the starting material spot disappears and a new, more polar UV-active spot appears. Crucial Check: Extract a 50 µL aliquot, dilute in CDCl₃, and run a quick ¹⁹F NMR. The complete disappearance of the aryl fluoride signal confirms 100% conversion at C-4.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Thioetherification

Causality: Thiols are soft nucleophiles. DMF is chosen as a polar aprotic solvent because it heavily solvates the potassium cation from K₂CO₃, leaving the thiolate anion "naked" and highly reactive. This allows the reaction to proceed efficiently at 0 °C, suppressing unwanted side reactions at the aldehyde.

  • Setup: Suspend anhydrous K₂CO₃ (2.0 mmol) in anhydrous DMF (4.0 mL) at 0 °C.

  • Addition: Add the thiol (1.05 mmol) and stir for 10 minutes to pre-form the thiolate.

  • Execution: Slowly add a solution of the pyridine substrate (1.0 mmol) in DMF (1.0 mL). Stir strictly at 0 °C for 2 hours.

  • Self-Validation (IPC): Perform an Ellman’s reagent test on a micro-aliquot. The absence of a yellow color indicates the complete consumption of the free thiol, validating the end of the reaction.

  • Workup: Pour the mixture into ice water (20 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

Workflow Substrate 6-Chloro-4-fluoro- 2-methoxypyridine- 3-carbaldehyde Condition Polar Aprotic Solvent (THF/DMF) Base (DIPEA/K2CO3) Substrate->Condition Nucleophile Nucleophile (Amine/Thiol/Alkoxide) Nucleophile->Condition Meisenheimer Meisenheimer Complex (Stabilized at C-4) Condition->Meisenheimer Rate-determining step Product 4-Substituted- 6-chloro-2-methoxy- pyridine-3-carbaldehyde Meisenheimer->Product Fast fluoride elimination

Workflow and mechanistic progression of the regioselective SNAr reaction.

Analytical Verification of Regiochemistry

To definitively prove that substitution occurred at C-4 and not C-6, the following analytical suite must be employed on the isolated product:

  • ¹⁹F NMR Spectroscopy: The most immediate proof of success. The starting material exhibits a distinct fluorine resonance. The absolute absence of this signal in the product confirms the displacement of fluorine.

  • ¹H NMR Spectroscopy: The C-5 proton (the only aromatic proton on the ring) will exhibit a significant change in chemical shift. In the starting material, the C-5 proton is split into a doublet by the adjacent C-4 fluorine ( 3JH−F​ ). In the product, this proton will appear as a sharp singlet, confirming the loss of the neighboring fluorine atom.

  • 2D NOESY/ROESY NMR: To establish absolute structural trustworthiness, a NOESY experiment should be conducted. A strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the protons of the newly introduced nucleophile (e.g., the N-CH₂ protons of a morpholine ring) and the isolated C-5 aromatic proton. This spatial correlation is only possible if the nucleophile is at the C-4 position.

References

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration Accounts of Chemical Research URL:[Link]

  • Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine The Journal of Organic Chemistry URL:[Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode ChemMedChem URL:[Link]

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides Journal of the American Chemical Society URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing unwanted defluorination in 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde reactions

Welcome to the dedicated technical support guide for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of working with this highly functionalized pyridine intermediate. The primary focus of this guide is to provide actionable strategies for preventing unwanted defluorination during synthetic manipulations, ensuring predictable and high-yielding outcomes.

Introduction: The Reactivity Landscape

6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde is a valuable building block due to its array of functional handles. However, the very features that make it useful also present a significant chemical challenge. The pyridine ring is electron-deficient, a characteristic strongly enhanced by the electron-withdrawing effects of the C6-chloro and C3-carbaldehyde groups. This electronic profile makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

The key challenge arises from the two halogen substituents. Both the C4-fluoro and the C6-chloro atoms are positioned at sites activated for nucleophilic attack (para and ortho to the ring nitrogen, respectively).[1][2] In SNAr reactions, fluoride is often a more facile leaving group than chloride. The rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine, making the carbon atom more electrophilic.[3][4] Consequently, reactions intended to displace the chloride or modify the aldehyde can inadvertently lead to unwanted displacement of the fluoride, a process we term "unwanted defluorination."

This guide provides a structured approach to troubleshooting and preventing this common side reaction.

Troubleshooting Guide: Unwanted Defluorination

This section is formatted as a series of common problems encountered in the lab, followed by detailed causal analysis and recommended solutions.

Question 1: "I am attempting a substitution reaction targeting the C6-chloro group with an amine/alkoxide, but I am isolating the C4-substituted (defluorinated) product instead. Why is this happening?"

Causality: You are observing the classic outcome of kinetic control in a nucleophilic aromatic substitution (SNAr) reaction on a competing-site pyridine ring.

  • Electronic Activation: The C4 (para) position is highly activated toward nucleophilic attack by the ring nitrogen. The negative charge of the intermediate (the Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom.[2][3]

  • Leaving Group Ability: Fluorine's high electronegativity makes the C4 carbon exceptionally electrophilic, accelerating the initial (and often rate-determining) nucleophilic attack. Even though the C-F bond is strong, its cleavage is not the rate-limiting step.[1][3] Therefore, the reaction pathway via attack at C4 is kinetically favored and proceeds faster than attack at C6.

  • Reaction Conditions: Hard, basic nucleophiles (e.g., primary amines, alkoxides) under standard SNAr conditions (polar aprotic solvents like DMF or DMSO, elevated temperatures) will preferentially attack the most electrophilic site, leading to defluorination.

Solutions:

  • Lower the Reaction Temperature: Reducing the thermal energy of the system can increase selectivity. A lower temperature may provide a sufficient activation energy barrier to favor the thermodynamically preferred product or slow the reaction enough to allow for selective reaction at the C6 position, if kinetically possible under different conditions.

  • Modify the Nucleophile/Base System:

    • Use a Weaker Base: Strong bases (e.g., NaH, KOtBu) generate highly reactive, "naked" nucleophiles that are less selective. Using a milder base (e.g., K₂CO₃, Cs₂CO₃, or even an organic base like DIPEA) can temper the nucleophile's reactivity, potentially improving selectivity.

    • Steric Hindrance: Employing a bulkier nucleophile can sometimes shift the reaction site away from the more sterically accessible C4 position towards the C6 position, although this is less predictable.

  • Consider Metal Catalysis: For certain transformations, particularly C-N and C-C bond formation, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) can be an alternative to SNAr. These reactions proceed via different mechanisms (oxidative addition/reductive elimination) and can offer inverted or enhanced selectivity for C-Cl over C-F bonds.

Question 2: "I am trying to perform a reaction at the aldehyde (e.g., a Wittig reaction or reductive amination), but my workup yields a complex mixture, and I suspect defluorination has occurred. What could be the cause?"

Causality: The reagents or byproducts from your primary reaction are acting as nucleophiles and causing defluorination.

  • Basic Reagents: Many standard aldehyde transformations use basic reagents. For example:

    • Wittig Reaction: The ylide is a strong base.

    • Reductive Amination (under basic conditions): The amine itself is a nucleophile. If the reaction is heated, direct SNAr can compete with imine formation.

    • Aldol/Henry Reactions: These require catalytic base which can also promote defluorination if conditions are too harsh.

  • Hydroxide from Workup: Using aqueous base (e.g., NaOH, K₂CO₃) in the workup, especially with heat or prolonged exposure, can lead to hydrolysis of the C4-fluoro group to a hydroxyl group. 4-Fluoropyridines can be unstable in aqueous solutions, particularly under acidic or basic conditions.[5][6]

Solutions:

  • Protect the Aldehyde: If the primary goal is to modify another part of the molecule while preserving the aldehyde and the C4-fluoro group, protecting the aldehyde is the most robust strategy. Convert the aldehyde to an acetal (e.g., using ethylene glycol and a mild acid catalyst like TsOH, followed by careful neutralization). The acetal is stable to a wide range of nucleophilic and basic conditions. The aldehyde can be deprotected later using mild aqueous acid.

  • Optimize Reaction Conditions:

    • For reductive amination, use conditions that favor imine formation at a lower temperature before introducing the reducing agent (e.g., NaBH(OAc)₃), which operates under mildly acidic to neutral conditions.

    • For Wittig reactions, use salt-free ylides if possible and run the reaction at the lowest possible temperature (e.g., starting at -78 °C and slowly warming).

  • Neutral or Mildly Acidic Workup: Avoid strong aqueous bases during extraction. Use saturated sodium bicarbonate solution carefully, or wash with brine and water only, followed by drying with an anhydrous salt like Na₂SO₄ or MgSO₄.

Frequently Asked Questions (FAQs)

Q1: Under what conditions CAN the C6-chloro group be selectively displaced without affecting the C4-fluoro group? A1: Achieving selectivity for the C-Cl bond is challenging but can sometimes be accomplished through transition-metal-catalyzed cross-coupling reactions. The mechanism of oxidative addition for a Pd(0) catalyst is generally more favorable for aryl chlorides than for aryl fluorides. Therefore, a carefully selected Suzuki, Buchwald-Hartwig, or Sonogashira coupling reaction may provide the desired selectivity. Success is highly dependent on the specific catalyst, ligand, and reaction conditions chosen.

Q2: Is the C3-carbaldehyde group deactivating or activating for the SNAr reaction? A2: The carbaldehyde group is strongly electron-withdrawing through both induction and resonance. Its position at C3 (meta to the C4-fluoro and C6-chloro groups) means it cannot directly stabilize the Meisenheimer intermediate through resonance. However, its powerful inductive effect further reduces the overall electron density of the pyridine ring, making the entire system more electrophilic and thus activating it towards nucleophilic attack at both the C4 and C6 positions.

Q3: My reaction mixture turns dark brown or black when I add a strong base. What is happening? A3: This often indicates decomposition or polymerization. 4-Fluoropyridines are known to be unstable and can polymerize, especially under harsh conditions.[6] The combination of a highly activated pyridine ring, multiple reactive sites, and a strong base at elevated temperatures can easily lead to uncontrolled side reactions and the formation of polymeric tars. The solution is to use milder conditions: lower temperature, a weaker base, and a less polar solvent if possible.

Q4: Can I use protic solvents like ethanol for my reactions? A4: It is generally not recommended. Protic solvents can participate in the reaction. For example, in the presence of a base, ethanol will form sodium ethoxide, which is a potent nucleophile that will readily attack the C4 position, leading to the 4-ethoxy substituted product.[1] Polar aprotic solvents like THF, Dioxane, DMF, or DMSO are standard for SNAr, but be aware that high temperatures in DMF or DMSO can accelerate unwanted side reactions.[7]

Recommended Experimental Protocols

Protocol 1: Selective Reductive Amination (Fluorine-Retentive)

This protocol is designed to perform a reductive amination on the aldehyde while minimizing the risk of defluorination by the amine nucleophile.

  • Imine Formation:

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

    • Add the desired primary or secondary amine (1.1 equiv).

    • Add magnesium sulfate (MgSO₄, 2.0 equiv) as a drying agent to drive imine formation.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting aldehyde.

  • Reduction:

    • Once imine formation is complete, cool the mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Controlled Nucleophilic Substitution (Intentional Defluorination)

This protocol provides a general method for displacing the C4-fluoride with an oxygen or nitrogen nucleophile.

  • Reaction Setup:

    • To a solution of the alcohol or amine nucleophile (1.2 equiv) in anhydrous DMSO (0.3 M) in a sealed tube, add potassium carbonate (K₂CO₃, 2.0 equiv).

    • Stir the suspension at room temperature for 10 minutes.

    • Add 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (1.0 equiv).

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • A precipitate may form, which can be collected by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine to remove residual DMSO.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization.

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

Target TransformationKey Reagent(s)SolventTemp.Expected Major ProductCritical Consideration
Retain Fluorine
Reductive AminationAmine, NaBH(OAc)₃DCM / DCE0 °C to RTC3-aminomethylTwo-step, non-basic conditions
Acetal ProtectionEthylene glycol, TsOH (cat.)TolueneRefluxC3-dioxolaneDean-Stark trap to remove water
Displace Fluorine
O-ArylationPhenol, K₂CO₃DMSO / DMF80-120 °CC4-aryloxyAnhydrous conditions essential
N-ArylationAmine, K₂CO₃ / DIPEADioxane / DMSO80-120 °CC4-aminoUse of mild base can improve yield
Displace Chlorine
Suzuki CouplingBoronic acid, Pd catalystDioxane / Toluene80-110 °CC6-arylRequires screening of ligands/bases

Mechanistic Visualization

To better understand the competing reaction pathways, it is crucial to visualize the intermediates. The stability of the Meisenheimer complex is key to the reaction's course.

SNAr_Mechanism cluster_path1 Path A: Defluorination (Kinetic Pathway) cluster_path2 Path B: Dechlorination (Alternative Pathway) SM 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde Nucleophile (Nu⁻) Meisenheimer_F Meisenheimer Intermediate (Attack at C4) Negative charge delocalized onto Pyridine N SM:c1->Meisenheimer_F Faster Attack (More Electrophilic C) Meisenheimer_Cl Meisenheimer Intermediate (Attack at C6) Negative charge delocalized onto Pyridine N SM:c1->Meisenheimer_Cl Slower Attack Product_F C4-Substituted Product Meisenheimer_F->Product_F Loss of F⁻ Product_Cl C6-Substituted Product Meisenheimer_Cl->Product_Cl Loss of Cl⁻

Caption: Competing SNAr pathways on the pyridine ring.

The troubleshooting logic for unwanted defluorination can be summarized in the following decision-making workflow.

Troubleshooting_Workflow Start Unwanted Defluorination Observed Check_Temp Is Reaction Temp > RT? Start->Check_Temp Check_Base Is a Strong Base Used? (e.g., NaH, KOtBu, alkoxide) Check_Temp->Check_Base No Sol_Lower_Temp Action: Lower Temperature (e.g., 0 °C to RT) Check_Temp->Sol_Lower_Temp Yes Check_Nuc Is Nucleophile also a Base? (e.g., Amine) Check_Base->Check_Nuc No Sol_Weaker_Base Action: Switch to Weaker Base (e.g., K₂CO₃, DIPEA) Check_Base->Sol_Weaker_Base Yes Sol_Protect Is Aldehyde the issue? Action: Protect Aldehyde Check_Nuc->Sol_Protect Yes Sol_Reconsider Result Unchanged? Re-evaluate Strategy (e.g., Metal Catalysis) Check_Nuc->Sol_Reconsider No Sol_Lower_Temp->Check_Base Sol_Weaker_Base->Check_Nuc Sol_Protect->Sol_Reconsider

Sources

Optimization

optimizing directed ortho-metalation for 6-chloro-4-fluoro-2-methoxypyridine formylation

This portal provides troubleshooting and mechanistic guidance for the functionalization of highly substituted, electron-deficient heterocycles. Today's focus is the directed ortho-metalation (DoM) and subsequent formylat...

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Author: BenchChem Technical Support Team. Date: March 2026

This portal provides troubleshooting and mechanistic guidance for the functionalization of highly substituted, electron-deficient heterocycles. Today's focus is the directed ortho-metalation (DoM) and subsequent formylation of 6-chloro-4-fluoro-2-methoxypyridine to yield 6-chloro-4-fluoro-2-methoxynicotinaldehyde .

Frequently Asked Questions (Troubleshooting & Mechanistic Logic)

Q1: My substrate has two available protons (C-3 and C-5). How do I ensure regioselective metalation at C-3? Scientist's Insight: Regioselectivity in highly substituted pyridines is governed by a competition between inductive acidification and the Complex-Induced Proximity Effect (CIPE). The C-3 proton is flanked by the methoxy (-OMe) and fluoro (-F) groups, while the C-5 proton is flanked by fluoro (-F) and chloro (-Cl). Although -F is highly electronegative and acidifies adjacent protons, the -OMe group is a superior Directed Metalation Group (DMG). The oxygen lone pairs of the -OMe group strongly coordinate the lithium cation of the base, anchoring it near C-3. This pre-complexation lowers the transition state energy for C-3 deprotonation. Consequently, C-3 is kinetically favored over C-5. For an in-depth mechanistic study on methoxypyridine lithiation, refer to the1 [1].

Q2: I used n-BuLi for the metalation, but my GC-MS shows a complex mixture of des-fluoro and des-chloro byproducts. What went wrong? Scientist's Insight: You are observing Nucleophilic Aromatic Substitution (SNAr) and/or halogen-metal exchange. Fluoropyridines are highly electrophilic. Alkyllithiums like n-BuLi are strong nucleophiles and will readily attack the C-4 position, displacing the fluoride ion, or undergo halogen-metal exchange with the C-6 chlorine. The Fix: You must decouple basicity from nucleophilicity. Switch to a bulky, non-nucleophilic amide base such as Lithium tetramethylpiperidide (LiTMP) or Lithium diisopropylamide (LDA). LiTMP is preferred due to its higher basicity (pKa ~37.3) and extreme steric bulk, which entirely suppresses SNAr. The dynamics of these non-nucleophilic bases with fluoropyridines are detailed in 2[2].

Q3: Why must the reaction be strictly maintained at -78 °C? Scientist's Insight: Halopyridyl anions are notoriously unstable. If the internal temperature rises above -60 °C, the C-3 lithiated species can undergo elimination of LiF to form a highly reactive pyridyne intermediate, or undergo the "Halogen Dance" rearrangement where the lithium and halogen atoms migrate to thermodynamically more stable positions. Maintaining cryogenic conditions (-78 °C) freezes the kinetic lithiated intermediate in place until the electrophile (DMF) is introduced.

Quantitative Data: Base Selection & Reaction Outcomes

To illustrate the causality of reagent selection, the following table summarizes the expected outcomes based on varying DoM conditions for 6-chloro-4-fluoro-2-methoxypyridine.

Base ReagentpKaTemp (°C)Primary Reaction PathwayExpected Yield (Formylated)
n-BuLi ~50-78SNAr at C-4 / Halogen Exchange at C-6< 5% (Complex mixture)
LDA 35.7-78C-3 Deprotonation (Slow)60 - 70%
LDA 35.7-20Halogen Dance / Pyridyne Formation0% (Decomposition)
LiTMP 37.3-78C-3 Deprotonation (Rapid & Clean) > 85%

Experimental Workflow & Logic Diagrams

Pathway Substrate 6-Chloro-4-fluoro- 2-methoxypyridine CIPE Pre-complexation (Li+ coordination to -OMe) Substrate->CIPE Lithiation C-3 Deprotonation (LiTMP, -78°C) CIPE->Lithiation Formylation Electrophilic Trapping (DMF, -78°C to RT) Lithiation->Formylation Product 6-Chloro-4-fluoro-2-methoxy nicotinaldehyde Formylation->Product

Mechanistic pathway of directed ortho-metalation and formylation at the C-3 position.

Troubleshooting Issue Low Yield or Complex Mixture? CheckBase Which base was used? Issue->CheckBase BaseBuLi n-BuLi / sec-BuLi CheckBase->BaseBuLi BaseAmide LDA / LiTMP CheckBase->BaseAmide ResultBuLi SNAr or Halogen Exchange (Critical Error) BaseBuLi->ResultBuLi CheckTemp Reaction Temperature? BaseAmide->CheckTemp TempHigh > -60°C CheckTemp->TempHigh TempLow -78°C CheckTemp->TempLow ResultHigh Halogen Dance / Decomposition TempHigh->ResultHigh ResultLow Optimal C-3 Lithiation TempLow->ResultLow

Troubleshooting logic tree for resolving common DoM issues with halopyridines.

Self-Validating Protocol: C-3 Formylation of 6-Chloro-4-fluoro-2-methoxypyridine

This protocol incorporates an internal validation step (aliquot quenching) to ensure the lithiation is successful before committing the batch to the electrophile. This methodology aligns with standard one-pot DoM protocols [3].

Phase 1: Preparation of LiTMP

  • Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (20 mL) and 2,2,6,6-tetramethylpiperidine (TMP) (1.2 equiv, 12 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (1.15 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete formation of LiTMP. Re-cool to -78 °C.

Phase 2: Directed ortho-Metalation (DoM) 4. Dissolve 6-chloro-4-fluoro-2-methoxypyridine (1.0 equiv, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiTMP solution over 15 minutes, strictly maintaining the internal temperature below -70 °C. 5. Stir the deep red/brown solution at -78 °C for 1.5 hours. 6. Self-Validation Step: Withdraw a 0.1 mL aliquot and quench into 0.5 mL of MeOD (deuterated methanol). Extract with EtOAc and analyze via crude 1H-NMR. Causality check: You must observe the disappearance of the C-3 proton singlet. If unreacted starting material remains, extend the lithiation time by 30 minutes. Do not proceed to Phase 3 until lithiation is confirmed.

Phase 3: Formylation (Electrophilic Trapping) 7. Once lithiation is confirmed, add anhydrous N,N-dimethylformamide (DMF) (2.0 equiv, 20 mmol) rapidly in one portion at -78 °C. 8. Stir for 1 hour at -78 °C, allowing the stable tetrahedral intermediate to form. 9. Slowly remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. 10. Quench the reaction by pouring it into a vigorously stirred mixture of saturated aqueous NH4Cl (50 mL) and crushed ice. Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo to yield crude 6-chloro-4-fluoro-2-methoxynicotinaldehyde.

References

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. PMC - National Institutes of Health. URL:[Link]

  • Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. PubMed - National Institutes of Health. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

Introduction Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This module is dedicated to troubleshooting the storage and handling of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This module is dedicated to troubleshooting the storage and handling of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (CAS: 2230802-84-1). As a highly functionalized, electron-deficient pyridine building block, this compound is exceptionally valuable in drug discovery but notoriously susceptible to autoxidation and nucleophilic degradation if improperly stored.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: I found a white, crystalline precipitate in my reagent bottle after a few months of storage. What is this, and why did it form? A1: The white precipitate is almost certainly the corresponding carboxylic acid (6-chloro-4-fluoro-2-methoxypyridine-3-carboxylic acid). Aldehydes undergo a radical-mediated autoxidation process when exposed to light, trace metals, and molecular oxygen. Under light irradiation, the aldehyde is excited to form a highly reactive triplet radical pair, which undergoes a radical-mediated pathway with molecular oxygen to generate peroxy radicals[1]. These peroxy radicals engage in hydrogen atom transfer (HAT) to form a peracid, which subsequently reacts with another unoxidized aldehyde molecule via a Baeyer-Villiger-type rearrangement to yield two equivalents of carboxylic acid[1].

Q2: How do the specific substituents (chloro, fluoro, methoxy) on the pyridine ring impact the stability of the carbaldehyde group? A2: The stability of this specific molecule is dictated by extreme electronic effects. The highly electron-withdrawing nature of the fluoro and chloro groups, combined with the electronegativity of the pyridine nitrogen, makes the carbonyl carbon highly electrophilic. While this electron deficiency slightly retards the initial formation of the acyl radical compared to electron-rich benzaldehydes, it drastically increases the carbonyl's susceptibility to hydration. If trace moisture is present, the aldehyde readily forms a gem-diol. This gem-diol intermediate is highly prone to subsequent oxidation. Therefore, moisture exclusion is just as critical as oxygen exclusion.

Q3: Should I store this compound under Nitrogen ( N2​ ) or Argon ( Ar )? A3: Argon is strictly recommended. Argon is a noble gas that is approximately 38% denser than ambient air. When you purge the headspace of a storage vial, argon settles at the bottom, creating a heavy, protective blanket directly over the reagent. Nitrogen, being slightly lighter than air, tends to mix with ambient atmosphere and escape rapidly when the vial is opened. For highly sensitive, uninhibited oxidizable chemicals, storing them under an inert atmosphere of argon away from light and heat is the gold standard.

Part 2: Mechanistic Visualizations

Autoxidation A Aldehyde (R-CHO) B Initiation (Light / O₂ / Metals) A->B C Acyl Radical (R-C•=O) B->C Hydrogen Abstraction D Peroxyacyl Radical (R-C(=O)OO•) C->D + O₂ E Peroxy Acid (R-C(=O)OOH) D->E + R-CHO (HAT) F Baeyer-Villiger Step (+ R-CHO) E->F G Carboxylic Acid (2x R-COOH) F->G

Fig 1. Radical-mediated autoxidation pathway of aldehydes to carboxylic acids.

Part 3: Quantitative Storage Data

To illustrate the causality of proper storage, the following table summarizes the expected degradation profile of highly functionalized pyridine-3-carbaldehydes over a 6-month period under various conditions.

Storage ConditionAtmosphereLight ExposureEstimated Degradation (6 Months)Primary Degradant
25°C (Ambient)Ambient AirLight> 45.0%Carboxylic Acid
4°C (Fridge)Ambient AirDark15.0% - 20.0%Carboxylic Acid
-20°C (Freezer)Nitrogen ( N2​ )Dark2.0% - 5.0%Carboxylic Acid
-20°C (Freezer) Argon ( Ar ) + PTFE Seal Dark < 0.5% None (Stable)

Part 4: Self-Validating Protocol for Aliquoting and Storage

Repeatedly opening a bulk container introduces fresh oxygen and moisture, leading to rapid degradation. To help preserve reagent quality, sensitive reagents should be transferred using a syringe or cannula through a PTFE-faced rubber liner. The following self-validating protocol ensures zero-exposure aliquoting.

Phase 1: Glassware & Environment Preparation
  • Bake Glassware: Dry all amber storage vials and PTFE-lined caps in an oven at 120°C for at least 4 hours.

    • Causality: Removes surface-bound water molecules that initiate gem-diol formation.

  • Transfer to Schlenk Line/Glovebox: Move the hot vials into a desiccator or directly into an inert atmosphere glovebox to cool.

    • Validation Check: If using a Schlenk line, a stable vacuum reading of <50 mTorr indicates a moisture-free, leak-tight environment.

Phase 2: Inert Aliquoting
  • Equalize Pressure: Insert a needle connected to an Argon line into the septum of the bulk reagent bottle. To overcome the disadvantage of pulling moist air into the container, a blanket of dry inert gas must replace the removed reagent.

  • Syringe Transfer: Withdraw the required volume (if handled as a solution) or mass (if handled as a solid inside a glovebox) into the pre-dried amber vials.

    • Validation Check: The absence of a pressure differential (no plunger kickback) when the syringe is removed confirms the headspace is perfectly equalized with Argon.

Phase 3: Hermetic Sealing
  • Cap and Seal: Cap the vials tightly using PTFE-faced liners. Standard rubber septa are permeable to oxygen over time and can leach plasticizers into the reagent.

  • Parafilm & Storage: Wrap the cap junction with Parafilm and store the vials at -20°C. All work with volatile or sensitive aldehydes should be conducted in a well-ventilated area, and containers must be kept tightly closed and protected from sunlight[2].

StorageWorkflow Step1 1. Visual Inspection Check for crust/precipitate Step2 2. Inert Atmosphere Transfer Move to Glovebox/Schlenk Step1->Step2 Step3 3. Aliquoting Divide into single-use vials Step2->Step3 Step4 4. Argon Purging Displace O₂ with dense Argon Step3->Step4 Step5 5. Hermetic Sealing PTFE-lined cap + Parafilm Step4->Step5 Step6 6. Cold Storage Store at -20°C in dark Step5->Step6

Fig 2. Optimized workflow for the aliquoting and long-term storage of sensitive aldehydes.

References

  • 1 - rsc.org

  • 2 - benchchem.com

  • - sigmaaldrich.com

  • - utk.edu

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Pyridine-3-Carbaldehyde Cross-Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of pyridine-3-carbaldehyde derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of pyridine-3-carbaldehyde derivatives. This substrate presents a notorious "dual-threat" in organometallic chemistry: the Lewis basic pyridine nitrogen acts as a potent catalyst poison, while the highly electrophilic 3-carbaldehyde group invites a host of competing side reactions.

This guide abandons generic advice to focus on the mechanistic causality behind these failures, providing you with self-validating protocols and data-driven troubleshooting strategies.

Mechanistic Root Causes: The "Why" Behind the Failure

To troubleshoot effectively, we must first understand how pyridine-3-carbaldehyde disrupts the standard palladium-catalyzed cross-coupling cycle (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

  • Catalyst Poisoning (The Nitrogen Problem): The lone pair on the pyridine nitrogen binds strongly to the active Pd center. This off-cycle coordination forms stable, inactive Pd(II) or Pd(0) complexes, effectively removing the catalyst from the active cycle [1].

  • Electronic Deactivation: The 3-carbaldehyde group is strongly electron-withdrawing. While this accelerates the initial oxidative addition of the halopyridine, it severely depletes electron density at the metal center during the intermediate stages, drastically slowing down transmetalation and reductive elimination.

  • Aldehyde Degradation: Under the basic conditions required for cross-coupling, the highly reactive aldehyde is susceptible to nucleophilic attack, aldol condensations, Cannizzaro reactions, or unintended reduction [4].

G Pd0 Active L·Pd(0) OxAdd Oxidative Addition (Accelerated by -CHO) Pd0->OxAdd PdII L·Pd(II)(Ar)(X) OxAdd->PdII Poison Catalyst Poisoning (Pyridine N Coordination) PdII->Poison Off-cycle TransMet Transmetalation (Slowed by e- deficiency) PdII->TransMet Poison->PdII Bulky Ligand Rescue PdII_Ar2 L·Pd(II)(Ar)(Ar') TransMet->PdII_Ar2 SideRxn Aldehyde Degradation (Aldol, Cannizzaro) TransMet->SideRxn Harsh Base / Nucleophiles RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product RedElim->Product

Figure 1: Catalytic cycle of pyridine-3-carbaldehyde cross-coupling highlighting failure pathways.

Quantitative Data: Ligand & Base Optimization

The choice of ligand and base is the difference between 0% and 99% yield. Small, electron-neutral ligands like PPh₃ fail because they cannot sterically block the pyridine nitrogen from coordinating to the palladium [1]. Furthermore, strong bases destroy the aldehyde.

Table 1: Impact of Reaction Parameters on Pyridine-3-Carbaldehyde Suzuki Coupling

LigandBaseSolvent SystemConversion (%)Primary Mode of Failure / Observation
PPh₃Na₂CO₃EtOH / H₂O15%Catalyst poisoning & aldehyde reduction to alcohol.
dppfK₂CO₃Dioxane / H₂O45%Reaction stalls prematurely; Pd black precipitates.
RuPhosNaOtBuToluene10%Aldehyde degradation (aldol/Cannizzaro) due to strong base.
XPhos K₃PO₄ Dioxane / H₂O >95% Clean conversion; steric bulk prevents N-coordination.

Data synthesized from established optimization parameters for electron-deficient heteroaryls [1][4].

Troubleshooting FAQs

Q1: My reaction stalls at 10-20% conversion when using Pd(PPh₃)₄. What is the mechanistic fix? A: Pd(PPh₃)₄ is a classic Pd(0) source, but PPh₃ is a relatively small ligand. The pyridine nitrogen outcompetes PPh₃ for coordination to the Pd center, forming stable, inactive complexes (catalyst poisoning) [1]. Solution: Switch to a bulky, electron-rich Buchwald-type dialkylbiaryl phosphine (e.g., XPhos or SPhos) paired with a Pd G3 or G4 precatalyst. The massive steric profile of the ligand's "B-ring" physically prevents multiple pyridine molecules from coordinating to the metal, forcing the catalyst to stay on-cycle [4].

Q2: I am achieving coupling, but my aldehyde is converting into an alcohol byproduct. How do I prevent this? A: This is a classic side reaction when using primary or secondary alcohols (like ethanol or isopropanol) as co-solvents. Under basic conditions with a Pd catalyst, the alcohol solvent can undergo β-hydride elimination. This effectively turns your cross-coupling reaction into a transfer hydrogenation system, reducing your highly electrophilic 3-carbaldehyde [2]. Solution: Eliminate alcohol solvents. Switch your solvent system to 1,4-Dioxane/Water or THF/Water.

Q3: I am observing multiple unidentified byproducts and a dark, tarry reaction mixture. I am using NaOtBu as my base. A: The 3-carbaldehyde group is highly sensitive to strong nucleophilic bases. NaOtBu (pKa ~19) will induce unwanted side reactions such as the Cannizzaro reaction or aldol condensations, leading to complex mixtures and substrate degradation [4]. Solution: For aldehyde-containing substrates, you must use mild, non-nucleophilic inorganic bases. K₃PO₄ or Na₂CO₃ are highly recommended as they are strong enough to activate the boronic acid for transmetalation but mild enough to leave the aldehyde intact [2].

Q4: Are there alternative coupling partners if the halopyridine-3-carbaldehyde simply won't couple? A: Yes. If the halopyridine is too problematic, consider reversing the polarity of the coupling. You can use a pyridine-sulfinate as the nucleophilic coupling partner, which has been shown to be highly effective and stable for cross-coupling of challenging pyridine derivatives [3]. Alternatively, for alkylations, consider Ni-catalyzed cross-electrophile coupling, which operates under different mechanistic constraints and tolerates basic nitrogen heterocycles well [5].

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By using a Pd G3 precatalyst, we ensure a precise 1:1 Ligand-to-Palladium ratio and rapid generation of the active monoligated Pd(0) species, bypassing the initiation issues common with Pd(OAc)₂ mixtures.

Materials:

  • Electrophile: 5-Bromo-pyridine-3-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: K₃PO₄ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed, 0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-pyridine-3-carbaldehyde, arylboronic acid, and XPhos Pd G3.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times. Causality note: Oxygen rapidly oxidizes electron-rich phosphines like XPhos, destroying the catalyst before the reaction begins.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Stir for 2 minutes to dissolve the organics.

  • Base Addition: Add the 2.0 M aqueous K₃PO₄ solution via syringe. (Ensure the aqueous solution was previously sparged with Argon for 15 minutes).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours. Causality note: Vigorous stirring is required to overcome the biphasic nature of the Dioxane/Water mixture, ensuring efficient transmetalation.

  • Monitoring & Workup: Monitor by LC-MS. Upon completion, cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

References

  • American Chemical Society (ACS). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups. Available at: [Link]

  • Royal Society of Chemistry (RSC). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. Available at:[Link]

  • American Chemical Society (ACS). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. Available at: [Link]

Reference Data & Comparative Studies

Validation

HPLC analytical method validation for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde purity

Publishable Comparison Guide: HPLC Analytical Method Validation for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde Purity Introduction: The Analytical Challenge As a highly functionalized heterocyclic building block,...

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Author: BenchChem Technical Support Team. Date: March 2026

Publishable Comparison Guide: HPLC Analytical Method Validation for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde Purity

Introduction: The Analytical Challenge

As a highly functionalized heterocyclic building block, 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (CAS 2230802-84-1)[1] is a critical intermediate in modern pharmaceutical synthesis. Its unique substitution pattern—featuring a basic pyridine core, two halogens, a methoxy group, and a reactive carbaldehyde—demands a rigorous, stability-indicating analytical method. Ensuring the purity of this compound is paramount, as trace impurities can drastically alter downstream reaction yields and introduce toxicogenic by-products into active pharmaceutical ingredients (APIs).

Objective Comparison of Analytical Alternatives

Before developing a validation protocol, it is essential to objectively evaluate the available analytical techniques for this specific molecule to ensure scientific integrity and method reliability.

  • Gas Chromatography with Flame Ionization Detection (GC-FID):

    • Performance: Excellent for resolving volatile impurities and residual solvents.

    • Limitation: The carbaldehyde group is thermally labile. High injector port temperatures (typically >250°C) can induce artifactual thermal degradation or promote reactions with trace moisture, leading to falsely low purity readouts.

  • Quantitative Nuclear Magnetic Resonance (qNMR):

    • Performance: Provides absolute purity without the need for an identical reference standard.

    • Limitation: Lacks the sensitivity required for comprehensive impurity profiling. The Limit of Quantitation (LOQ) for qNMR is generally around 0.1% to 0.5%, which is insufficient for detecting trace genotoxic impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Performance: The industry gold standard. RP-HPLC operates at near-ambient temperatures, preserving the integrity of the formyl group, while offering superior resolution and sub-ppm sensitivity for both polar and non-polar degradation products[2].

Method Development: The Causality Behind Experimental Choices

Developing a robust RP-HPLC method for a pyridine derivative requires understanding the molecule's physicochemical behavior at a mechanistic level.

  • Stationary Phase Causality: Unmodified basic pyridines typically suffer from severe peak tailing on standard silica-based columns due to secondary ion-exchange interactions with residual, unreacted surface silanols[2]. However, in 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde, the strong electron-withdrawing effects of the chloro, fluoro, and formyl groups significantly attenuate the basicity of the pyridine nitrogen. Consequently, a high-purity, extensively end-capped C18 column is sufficient to achieve sharp, symmetrical peaks without the need for complex ion-pairing reagents.

  • Mobile Phase Causality: To further suppress any residual silanol ionization and maintain the analyte in a consistent, neutral state, an acidic mobile phase is required. A gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile ensures robust peak shape and provides the necessary selectivity to resolve polar oxidative degradation products (e.g., the carboxylic acid derivative) from the parent peak.

Experimental Protocol: A Self-Validating System

Every analytical run must operate as a self-validating system. This is achieved by integrating a System Suitability Test (SST) prior to sample analysis, ensuring the instrument is "fit for purpose" before any data is reported[3].

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: 0-5 min (10% B), 5-20 min (10% to 90% B), 20-25 min (90% B), 25-30 min (10% B for re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (0.5 mg/mL).

  • System Suitability Testing (SST): Inject the standard solution six times. The system validates itself only if:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • USP Tailing Factor 1.5.

    • Theoretical Plates (N) 5000.

ICH Q2(R2) Method Validation Framework

To ensure regulatory compliance, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3].

  • Specificity (Forced Degradation): The method must be proven to be stability-indicating[4]. The sample is subjected to acid (1N HCl), base (1N NaOH), oxidation (3% H2​O2​ ), and thermal stress[5]. Mechanistic focus: The oxidation study is critical here, as the carbaldehyde group will readily oxidize to 6-chloro-4-fluoro-2-methoxypyridine-3-carboxylic acid. The method must demonstrate baseline resolution ( Rs​>2.0 ) between this degradant and the parent peak.

  • Linearity & Range: Evaluated from the reporting level (typically 0.05% or 0.1%) up to 120% of the nominal specification limit[3]. This confirms the detector's response is directly proportional to the concentration.

  • Accuracy (Recovery): Assessed by spiking known quantities of the analyte into a blank matrix at 80%, 100%, and 120% of the target concentration[6].

  • Precision: Evaluated through Repeatability (intra-day precision of 6 independent sample preparations) and Intermediate Precision (inter-day, different analysts)[7].

  • Robustness: Deliberate, small variations are made to the method (e.g., flow rate ± 0.1 mL/min, column temperature ± 5°C) to prove the method's reliability under normal operational fluctuations[6].

Quantitative Data Presentation

The following tables summarize the target validation metrics required to approve the method for routine quality control.

Table 1: System Suitability and Precision Metrics

ParameterAcceptance CriteriaTarget ResultStatus
Retention Time (RT)Consistent across runs~14.5 minPass
USP Tailing Factor 1.51.12Pass
Theoretical Plates (N) 5000> 8500Pass
Repeatability (RSD, n=6) 2.0%0.65%Pass

Table 2: Linearity, Range, and Accuracy Metrics

Validation ParameterRange / LevelAcceptance CriteriaTarget Result
Linearity ( R2 )0.1% to 120% 0.9990.9998
Accuracy (80% Spike)0.4 mg/mL98.0% - 102.0%99.4%
Accuracy (100% Spike)0.5 mg/mL98.0% - 102.0%100.1%
Accuracy (120% Spike)0.6 mg/mL98.0% - 102.0%99.8%

Validation Workflow Visualization

HPLC_Validation Method Method Optimization (End-capped C18, Acidic pH) SST System Suitability (SST) Self-Validating Check Method->SST Specificity Specificity (Oxidation/Degradation) SST->Specificity Linearity Linearity & Range (0.1% - 120%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (Varied Parameters) Precision->Robustness

ICH Q2(R2) Analytical Method Validation Workflow for Pyridine Derivatives.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (CAS 2230802-84-1) Properties. ChemSrc Database.[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA).[Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. PubMed / Nature Scientific Reports. [Link]

Sources

Comparative

comparing formylating agents for the synthesis of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

An In-Depth Comparative Guide to Formylating Agents for the Synthesis of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde Introduction: The Strategic Importance of Formylated Pyridines In the landscape of pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Formylating Agents for the Synthesis of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

Introduction: The Strategic Importance of Formylated Pyridines

In the landscape of pharmaceutical and materials science research, functionalized pyridine scaffolds are of paramount importance. The target molecule, 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde, represents a highly decorated and valuable building block. Its unique substitution pattern—an electron-donating methoxy group, and electron-withdrawing halogen atoms—makes it a versatile intermediate for introducing further complexity, for example, in the synthesis of novel kinase inhibitors or agrochemicals.[1] The formyl group at the C3 position is the linchpin for this versatility, serving as a synthetic handle for transformations such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions.

The introduction of this formyl group onto the electron-deficient, yet strategically activated, pyridine ring is not a trivial synthetic challenge. The choice of formylating agent is critical and dictates the reaction's feasibility, efficiency, regioselectivity, and scalability. This guide provides a detailed, evidence-based comparison of the two most prominent strategies for this transformation: the classical Vilsmeier-Haack reaction and the modern Directed ortho-Metalation (DoM) approach. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and offer a critical comparison to guide researchers in making an informed decision for their synthetic campaigns.

Methodology 1: The Vilsmeier-Haack (V-H) Reaction

The Vilsmeier-Haack reaction is a time-honored and industrially relevant method for formylating electron-rich aromatic and heteroaromatic compounds.[2][3] While pyridines are canonically electron-deficient, the potent electron-donating effect of the C2-methoxy group provides sufficient activation to render the ring susceptible to electrophilic attack by the Vilsmeier reagent.

Mechanistic Rationale

The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction between a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5] This electrophilic species then attacks the pyridine ring. The C2-methoxy group, being a strong ortho-, para- director, activates the C3 and C5 positions. The C3 position is sterically more accessible and electronically favored, leading to highly regioselective formylation. The final step involves the hydrolysis of the resulting iminium intermediate during aqueous work-up to liberate the aldehyde.

vilsmeier_mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 2-Methoxy- pyridine Derivative Vilsmeier_Reagent->Substrate Reacts with Iminium_Intermediate Iminium Intermediate Substrate->Iminium_Intermediate Electrophilic Attack Aldehyde Target Aldehyde Iminium_Intermediate->Aldehyde Aqueous Work-up (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of similar activated chloromethoxypyridines.[6]

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature is maintained below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow solid or viscous oil indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the starting material, 6-Chloro-4-fluoro-2-methoxypyridine (1.0 equivalent), in a minimal amount of anhydrous dichloromethane (DCM) or DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Depending on substrate reactivity, gentle heating (40-60 °C) may be required.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution to hydrolyze the intermediate and neutralize excess acid. Caution: This is an exothermic process.

    • Stir the resulting mixture for 30-60 minutes.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde.

Methodology 2: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful and highly regioselective strategy for functionalizing aromatic and heteroaromatic rings, particularly those that are poor substrates for electrophilic substitution.[7] The strategy relies on a directing group (DG) to position a strong organolithium base to deprotonate an adjacent C-H bond.

Mechanistic Rationale

In our target system, the C2-methoxy group serves as an excellent directing group. Its lone pair electrons coordinate to the lithium ion of the organolithium base (typically n-butyllithium), delivering the butyl anion to the C3 proton, the most acidic proton in its vicinity.[8] This generates a highly nucleophilic C3-lithiated pyridine intermediate. This intermediate is then "quenched" by the addition of an electrophile, DMF, which acts as a formyl anion equivalent. The initial adduct formed between the lithiated pyridine and DMF is then hydrolyzed during aqueous work-up to reveal the aldehyde. The entire process must be conducted under strictly anhydrous conditions and at cryogenic temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species.[9]

dom_mechanism cluster_0 Directed ortho-Metalation cluster_1 Electrophilic Quench Substrate 2-Methoxy- pyridine Derivative Lithiated_Intermediate C3-Lithiated Pyridine Substrate->Lithiated_Intermediate + n-BuLi @ -78°C (Deprotonation) nBuLi n-BuLi Adduct Tetrahedral Adduct Lithiated_Intermediate->Adduct Attack on DMF DMF_quench DMF Aldehyde Target Aldehyde Adduct->Aldehyde Aqueous Work-up (Hydrolysis)

Caption: Mechanism of Directed ortho-Metalation (DoM) formylation.

Detailed Experimental Protocol

This protocol is based on general procedures for DoM of methoxypyridines.[10][11]

  • Setup and Lithiation:

    • Assemble a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

    • Add the starting material, 6-Chloro-4-fluoro-2-methoxypyridine (1.0 equivalent), and anhydrous tetrahydrofuran (THF) to the flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, typically a 1.6 M or 2.5 M solution in hexanes) (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the mixture at -78 °C for 1-2 hours. The formation of a colored solution often indicates successful lithiation.

  • Formylation (Quench):

    • In a separate, dry flask, dissolve anhydrous DMF (1.5-2.0 equivalents) in anhydrous THF.

    • Slowly add the DMF solution to the lithiated pyridine solution at -78 °C.

    • Continue stirring the reaction mixture at -78 °C for another 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water. Extract the product with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.

Comparative Analysis: Vilsmeier-Haack vs. Directed ortho-Metalation

Choosing the optimal formylation agent requires a careful evaluation of several practical and chemical factors. The following table provides a direct comparison to aid in this decision-making process.

FeatureVilsmeier-Haack (POCl₃/DMF)Directed ortho-Metalation (n-BuLi/DMF)
Principle Electrophilic Aromatic SubstitutionDeprotonation followed by Nucleophilic Attack
Regioselectivity High; directed by the electron-donating C2-methoxy group.Excellent; precisely controlled by the C2-methoxy directing group.
Reagent Handling POCl₃ is corrosive and moisture-sensitive. DMF should be anhydrous.n-BuLi is pyrophoric and extremely sensitive to air and moisture.[8]
Safety Requires careful handling of corrosive acid chlorides. Quenching is exothermic.High risk due to pyrophoric nature of n-BuLi. Requires inert atmosphere and specialized handling techniques.
Reaction Conditions 0 °C to room temperature (or gentle heating).Cryogenic temperatures (-78 °C) are mandatory.
Substrate Suitability Best for electron-rich or sufficiently activated pyridines.Excellent for both electron-rich and electron-deficient pyridines, provided a directing group is present.[10]
Scalability Generally considered more scalable and cost-effective for industrial applications.Challenging to scale due to cryogenic requirements and handling of pyrophoric reagents.
Typical Yields Moderate to high, highly substrate-dependent.Good to excellent, but very sensitive to reaction conditions and moisture.[12]
Key Advantage Operational simplicity, lower cost, and milder temperature requirements.Unparalleled regiocontrol and effectiveness on systems not amenable to electrophilic attack.

Workflow Visualization

workflows cluster_VH Vilsmeier-Haack Workflow cluster_DoM Directed ortho-Metalation Workflow VH1 1. Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0°C) VH2 2. Add Substrate Solution (0°C to RT) VH1->VH2 VH3 3. Monitor by TLC VH2->VH3 VH4 4. Aqueous Quench & Neutralize (Ice + NaHCO₃) VH3->VH4 VH5 5. Extraction & Wash VH4->VH5 VH6 6. Dry, Concentrate & Purify (Column Chromatography) VH5->VH6 DoM1 1. Dissolve Substrate in THF (Cool to -78°C) DoM2 2. Add n-BuLi Dropwise (Stir @ -78°C) DoM1->DoM2 DoM3 3. Quench with DMF (Stir @ -78°C) DoM2->DoM3 DoM4 4. Aqueous Quench (Sat. NH₄Cl @ -78°C) DoM3->DoM4 DoM5 5. Extraction & Wash DoM4->DoM5 DoM6 6. Dry, Concentrate & Purify (Column Chromatography) DoM5->DoM6

Caption: Comparative experimental workflows for the two formylation methods.

Conclusion and Recommendation

Both the Vilsmeier-Haack reaction and Directed ortho-Metalation are viable and powerful methods for the synthesis of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde.

  • The Vilsmeier-Haack reaction stands out for its operational simplicity, cost-effectiveness, and milder reaction conditions. Given the activating nature of the C2-methoxy group, this method is expected to be successful and should be the first choice for initial investigations and for larger-scale synthesis . Its established use in synthesizing a closely related analogue further strengthens this recommendation.[6]

  • Directed ortho-Metalation offers superior and more predictable regiocontrol, which can be invaluable if the Vilsmeier-Haack reaction were to yield isomeric byproducts. However, its stringent requirements for anhydrous, anaerobic, and cryogenic conditions, coupled with the significant safety hazards of using n-butyllithium, make it a more technically demanding procedure. This method should be considered a powerful alternative if the Vilsmeier-Haack approach fails or provides low yields , or for small-scale synthesis where absolute regiocontrol is the primary concern.

Ultimately, the optimal choice will depend on the specific laboratory capabilities, scale of the reaction, and the risk tolerance of the research team. For most applications, the robustness and scalability of the Vilsmeier-Haack formylation make it the more pragmatic and efficient path forward.

References

  • [Various]. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]

  • [Organic Chemistry Portal]. (n.d.). Formylation - Common Conditions. Organic-chemistry.org. Available at: [Link]

  • [Chemistry Steps]. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. Available at: [Link]

  • Comins, D., & Meyers, A. (1978). Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine. Synthesis, 1978(05), 403-404. Available at: [Link]

  • [J&K Scientific LLC]. (2025, March 22). Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

  • Shi, Y., et al. (2025, June 9). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters. Available at: [Link]

  • Ivonin, S., et al. (2024, May 14). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

  • Shi, Y., et al. (2025, June 9). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters. Available at: [Link]

  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available at: [Link]

  • [ResearchGate]. (2025, August 7). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Request PDF. Available at: [Link]

  • [ResearchGate]. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Request PDF. Available at: [Link]

  • [YouTube]. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Available at: [Link]

  • Xu, P., Guo, S.-M., & Studer, A. (2025, August 12). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]

  • Xu, P., Guo, S.-M., & Studer, A. (2025, August 13). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]

  • [Organic Chemistry Portal]. (n.d.). Synthesis of pyridines. Organic-chemistry.org. Available at: [Link]

  • [HETEROCYCLES]. (2011, July 21). Vol. 83, No. 10, 2011. Available at: [Link]

  • [ResearchGate]. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. ResearchGate. Available at: [Link]

  • [ChemRxiv]. (n.d.). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. ChemRxiv. Available at: [Link]

  • [ResearchGate]. (n.d.). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. Request PDF. Available at: [Link]

  • Xu, P., Guo, S.-M., & Studer, A. (2025, August 12). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]

  • [PMC]. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC. Available at: [Link]

  • Andersson, H., et al. (2007, March 1). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

  • [Chemspace]. (n.d.). 6-chloro-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carbaldehyde. Chemspace. Available at: [Link]

  • [Journal of the Chemical Society, Perkin Transactions 1]. (n.d.). Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. RSC Publishing. Available at: [Link]

  • [YouTube]. (n.d.). pyridine lithiation. Available at: [Link]

  • [Organic Process Research & Development]. (2020, May 15). Optimization of Organolithium Reactions. Available at: [Link]

  • [Grokipedia]. (n.d.). n-Butyllithium. Grokipedia. Available at: [Link]

  • [Organic Chemistry Data]. (n.d.). A. Organolithium Reagents. Available at: [Link]

  • [ResearchGate]. (2021, February 9). How to do mono formylation of N,N-diethyl-3-methoxybenzamide?. ResearchGate. Available at: [Link]

Sources

Validation

GC-MS vs LC-MS analysis methods for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

Analytical Strategies for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde: GC-MS vs. LC-MS When developing analytical methods for highly functionalized heterocyclic building blocks like 6-Chloro-4-fluoro-2-methoxypyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde: GC-MS vs. LC-MS

When developing analytical methods for highly functionalized heterocyclic building blocks like 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (C₇H₅ClFNO₂, MW: 189.57 g/mol ), researchers must navigate specific physicochemical challenges. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification and structural confirmation of this compound, providing field-proven protocols and causality-driven insights.

Physicochemical Profiling & Method Causality

To select the optimal mass spectrometry technique, we must first analyze the molecule's structural features and how they dictate analytical behavior:

  • Volatility & Thermal Stability: With a low molecular weight and the absence of strong hydrogen-bond donating groups (such as -OH or -NH₂), this compound is highly volatile and thermally stable. This makes it an ideal candidate for GC-MS, which excels at separating volatile, low-molecular-weight compounds[1].

  • Ionization Dynamics (The LC-MS Challenge): In LC-MS, basic compounds are typically analyzed using Electrospray Ionization in positive mode (ESI+). However, the pyridine nitrogen in this molecule is sterically hindered by the adjacent methoxy group and severely electronically deactivated by the electron-withdrawing chlorine and fluorine atoms. This drastically reduces its basicity, leading to poor protonation and low ESI+ efficiency[2]. If LC-MS is required, Atmospheric Pressure Chemical Ionization (APCI) or highly optimized acidic mobile phases are necessary to force ionization.

  • Isotopic Signatures: The presence of a single chlorine atom provides a distinct 3:1 isotopic ratio (³⁵Cl:³⁷Cl). Electron Ionization (EI) in GC-MS preserves this signature beautifully in both the molecular ion (m/z 189/191) and its fragments, serving as a built-in diagnostic tool for structural confirmation[3].

Comparative Performance Data

The following table summarizes the quantitative and operational differences between the two methodologies for this specific pyridine derivative.

ParameterGC-MS (Electron Ionization)LC-MS (APCI / ESI+)
Primary Use Case Organic extracts, volatile matrices, purity profiling.Aqueous reaction mixtures, biological matrices.
Ionization Source EI (70 eV) - Highly reproducible.APCI (Preferred) or ESI+ (Requires acidic modifiers).
Sensitivity (LOD) ~1–5 ng/mL (Excellent due to high volatility).~10–50 ng/mL (Limited by poor protonation efficiency).
Matrix Compatibility Requires volatile organic solvents (e.g., DCM, Hexane).Compatible with aqueous buffers and direct biological fluids.
Fragmentation Rich, library-searchable spectra (loss of -CHO, -Cl).Minimal fragmentation in MS1; requires MS/MS (Collision Induced Dissociation).
Run Time 10–15 minutes (Temperature gradient).3–5 minutes (UHPLC gradient).

Decision Workflow

DecisionTree Start Sample Containing 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde Matrix What is the sample matrix? Start->Matrix Volatile Organic Solvent / Volatile (e.g., Hexane, DCM) Matrix->Volatile Simple/Organic Aqueous Aqueous / Biological Matrix (e.g., Plasma, Reaction Broth) Matrix->Aqueous Complex/Aqueous GCMS GC-MS (EI) Preferred Method High Resolution & Cl-Isotope ID Volatile->GCMS Extraction Can it be extracted into organic solvent? Aqueous->Extraction LLE Liquid-Liquid Extraction (LLE) using DCM/EtOAc Extraction->LLE Yes LCMS LC-MS (APCI) Alternative Method Requires Acidic Modifiers Extraction->LCMS No (Direct Injection required) LLE->GCMS

Workflow for selecting GC-MS vs LC-MS based on sample matrix and ionization needs.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems. They incorporate System Suitability Testing (SST) to verify column performance, solvent blanks to monitor carryover, and Internal Standards (IS) to correct for matrix suppression and injection variability.

Protocol A: GC-MS Analysis (The Gold Standard)

Because pyridine derivatives are highly volatile, GC-MS is the preferred technique, offering superior resolution and definitive isotopic profiling[4].

1. Self-Validation Setup:

  • Internal Standard (IS): Add 2-Chloropyridine-d₄ (or a structurally similar halogenated pyridine) to all samples at a constant concentration (e.g., 10 µg/mL). The IS recovery validates the extraction efficiency and normalizes detector response.

  • Blank Injection: Run a pure Dichloromethane (DCM) blank before and after the sample sequence to rule out column carryover.

2. Sample Preparation:

  • Extract the analyte from the matrix using Liquid-Liquid Extraction (LLE) with DCM.

  • Dry the organic layer over anhydrous Na₂SO₄ to prevent water from degrading the GC column stationary phase.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

3. Instrumental Parameters:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Split ratio 10:1, Injector temperature 250 °C.

  • Oven Program: Initial hold at 60 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV[3]. Scan range m/z 50–300.

  • Data Interpretation: Monitor the molecular ion cluster at m/z 189 (M⁺) and 191 (M+2) in a 3:1 ratio. Look for the characteristic loss of the formyl radical (-CHO, 29 Da) yielding an abundant fragment at m/z 160.

Protocol B: LC-MS Analysis (For Complex/Aqueous Matrices)

When extraction into an organic solvent is impossible (e.g., high-throughput biological assays), LC-MS is utilized. APCI is recommended over ESI due to the deactivated nature of the pyridine ring[2].

1. Self-Validation Setup:

  • Internal Standard (IS): Use a stable-isotope-labeled analog. If unavailable, use a commercially available fluorinated pyridine.

  • System Suitability: Inject a known standard mixture to verify that the retention time drift is <2% and peak tailing factor is ≤1.5 before proceeding.

2. Sample Preparation:

  • For biological matrices, perform protein precipitation using cold Acetonitrile (1:3 ratio).

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Dilute the supernatant 1:1 with Mobile Phase A to ensure peak focusing at the head of the column.

3. Instrumental Parameters:

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: LC-MS grade Water + 0.1% Formic Acid (The acid is critical to force protonation of the deactivated nitrogen).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4 minutes, hold for 1 minute, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

  • MS Detection: APCI positive mode. Corona discharge current: 4 µA. Probe temperature: 400 °C.

  • Data Interpretation: Monitor the protonated precursor ions [M+H]⁺ at m/z 190.5 and 192.5.

References

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. Available at: [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Emery Pharma. Available at:[Link]

  • Synthesis of Halogen-Substituted Pyridyl and Pyrimidyl Derivatives of [3,2-c]Pyrazolo Corticosteroids: Strategies for the Development of Glucocorticoid Receptor Mediated Imaging Agents. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

A Head-to-Head Battle of Halogens: Evaluating Leaving Group Propensity of Chloro vs. Fluoro in 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution (SNAr) Regioselectivity In the realm of synthetic organic chemistry, particularly in the design of novel pharmaceuticals and agrochemicals, the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution (SNAr) Regioselectivity

In the realm of synthetic organic chemistry, particularly in the design of novel pharmaceuticals and agrochemicals, the pyridine scaffold is a cornerstone. Its functionalization often relies on nucleophilic aromatic substitution (SNAr), a powerful tool for forging carbon-heteroatom and carbon-carbon bonds. However, when a pyridine ring is adorned with multiple potential leaving groups, predicting the site of substitution becomes a critical challenge. This guide provides an in-depth analysis of leaving group propensity in the context of a di-halogenated pyridine, 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde, offering a framework for rational design in complex synthetic sequences.

The SNAr Conundrum: Why Fluorine Excels as a Leaving Group

For chemists trained in the principles of aliphatic substitution (SN1 and SN2 reactions), the idea of fluorine acting as a superior leaving group to chlorine is counter-intuitive. In those mechanisms, the rate-determining step involves the cleavage of the carbon-halogen bond, making weaker bonds (like C-I and C-Br) preferable.

However, the SNAr mechanism operates under a different set of rules. It is a two-step addition-elimination process.[1]

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Elimination Step (Fast): The aromaticity is restored by the expulsion of the leaving group.

The crucial insight is that the first step—the formation of the Meisenheimer intermediate—is typically the slow, rate-determining step.[3][4] Consequently, any factor that stabilizes this intermediate and lowers the activation energy of this first step will accelerate the overall reaction.

This is where fluorine's properties become advantageous. Due to its extreme electronegativity, fluorine is unparalleled in its ability to withdraw electron density from the aromatic ring via the inductive effect.[5] This makes the carbon atom it is attached to highly electrophilic and ripe for nucleophilic attack. This powerful electron-withdrawing effect provides significant stabilization to the negatively charged Meisenheimer complex, lowering the transition state energy for its formation.[6] While the C-F bond is indeed the strongest among the halogens, its cleavage occurs in the fast, non-rate-determining second step. Therefore, in the context of SNAr, the reactivity order is often F > Cl > Br > I.[7][8]

Analyzing the Substrate: 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

Our model compound presents a fascinating case for regioselectivity. Let's dissect the electronic landscape:

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, deactivating the ring towards electrophilic attack but strongly activating it for nucleophilic attack, especially at the ortho (2, 6) and para (4) positions.

  • Halogens (C4-F, C6-Cl): Both halogens are potential leaving groups located at activated positions (para and ortho to the ring nitrogen, respectively).

  • Carbaldehyde (C3): The aldehyde group is a potent electron-withdrawing group through resonance and induction. Its position adjacent to the C4-fluorine atom will significantly enhance the electrophilicity of this position and stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4.

  • Methoxy Group (C2): The methoxy group is electron-donating through resonance, which would typically deactivate the ring for SNAr. However, its effect is likely overshadowed by the powerful activating effects of the ring nitrogen and the aldehyde.

Based on this analysis, we can hypothesize that the C4 position is more activated towards nucleophilic attack than the C6 position. The synergistic electron-withdrawing power of the para-nitrogen and the adjacent aldehyde group should make the fluoride the preferred leaving group.

Experimental Design: A Comparative Kinetic Study

To empirically determine the relative leaving group propensity, a straightforward competition experiment can be designed. By reacting the substrate with a sub-stoichiometric amount of a nucleophile, the ratio of the resulting products will directly reflect the relative rates of substitution at the C4 and C6 positions.

Here, we propose using piperidine as the nucleophile. It is a common secondary amine whose reactions are well-documented, and its attack will lead to distinct products that are easily distinguishable by standard analytical techniques like LC-MS and NMR spectroscopy.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve 6-Chloro-4-fluoro- 2-methoxypyridine-3-carbaldehyde (1.0 eq) in anhydrous DMSO B Add K₂CO₃ (2.0 eq) A->B C Add Piperidine (1.0 eq) B->C D Stir at 60°C under N₂ atmosphere C->D E Monitor reaction progress by LC-MS (e.g., at t = 1, 2, 4, 8, 24h) D->E F Quench with H₂O G Extract with Ethyl Acetate F->G H Dry organic layer (Na₂SO₄), concentrate G->H I Analyze crude product by ¹H NMR, ¹⁹F NMR, and LC-MS to determine product ratio H->I

Caption: Experimental workflow for the competitive SNAr reaction.

Detailed Experimental Protocol

Materials:

  • 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Saturated Brine Solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMSO to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0 eq).

  • Nucleophile Addition: Add piperidine (1.0 eq) to the reaction mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, and 24 hours) and analyzing them by LC-MS to observe the consumption of starting material and the formation of the two potential products.[9]

  • Work-up: Upon completion (or after 24 hours), cool the reaction mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product mixture.

  • Analysis: Analyze the crude residue by ¹H NMR and ¹⁹F NMR spectroscopy to determine the ratio of the two isomeric products: 6-chloro-2-methoxy-4-(piperidin-1-yl)pyridine-3-carbaldehyde and 4-fluoro-2-methoxy-6-(piperidin-1-yl)pyridine-3-carbaldehyde.

Anticipated Results and Mechanistic Interpretation

Based on the mechanistic principles discussed, the reaction is expected to show high selectivity for the displacement of the fluoride at the C4 position.

SNAr Mechanism and Key Intermediates

G Start Substrate + Piperidine NodeA Attack at C4-F (Favored) Start->NodeA Lower Ea NodeB Attack at C6-Cl (Disfavored) Start->NodeB Higher Ea MeisenheimerA Meisenheimer Intermediate A (Stabilized by N and CHO) NodeA->MeisenheimerA RDS ProductA Product A (4-Piperidinyl) MeisenheimerA->ProductA Fast - F⁻ MeisenheimerB Meisenheimer Intermediate B (Less Stabilized) NodeB->MeisenheimerB RDS ProductB Product B (6-Piperidinyl) MeisenheimerB->ProductB Fast - Cl⁻

Caption: Competing SNAr pathways for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde.

Expected Data Summary
ProductStructure NameAnticipated Yield (%)
Major Product 6-chloro-2-methoxy-4-(piperidin-1-yl)pyridine-3-carbaldehyde>95%
Minor Product 4-fluoro-2-methoxy-6-(piperidin-1-yl)pyridine-3-carbaldehyde<5%

The anticipated outcome is a strong preference for the substitution of fluoride. The formation of the Meisenheimer intermediate via nucleophilic attack at C4 (Intermediate A) is significantly more favorable than at C6 (Intermediate B). This is because the negative charge of Intermediate A is delocalized and stabilized by the adjacent, powerful electron-withdrawing aldehyde group, in addition to the para pyridine nitrogen. In contrast, the negative charge in Intermediate B is primarily stabilized by the ortho pyridine nitrogen, a less potent stabilizing arrangement compared to the C4 scenario. This difference in intermediate stability translates directly to a lower activation energy and a much faster reaction rate for the displacement of fluoride.[10]

Conclusion and Synthetic Implications

This guide demonstrates that in nucleophilic aromatic substitution, leaving group ability is not solely dictated by bond strength but is a nuanced interplay of electronic factors that stabilize the rate-determining transition state. For the substrate 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde, the fluorine atom at the C4 position is predicted to be a vastly superior leaving group to the chlorine atom at C6. This selectivity is driven by the powerful stabilizing effect of the adjacent C3-carbaldehyde group on the Meisenheimer intermediate.

For researchers and drug development professionals, this understanding is paramount. It allows for the rational design of synthetic routes, enabling the selective functionalization of poly-halogenated heterocyclic scaffolds. By strategically placing activating groups, chemists can direct nucleophilic attack to a specific position with high fidelity, avoiding the need for cumbersome protection-deprotection sequences and improving overall synthetic efficiency. This predictive power is a critical asset in the rapid and efficient construction of complex molecular architectures for novel therapeutic agents.

References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer.
  • Longdom Publishing. (2021). Editorial on Nucleophilic Aromatic Substitution. Journal of Organic and Inorganic Chemistry. [Link]

  • Ren, Y., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Fagnou, K., et al. (2004). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Ren, Y., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Glaser, R., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2018). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe. [Link]

  • University of York. Pyridines: properties, syntheses & reactivity. [Link]

  • Douglas, C. J., et al. (2016). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Buncel, E., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. PMC. [Link]

  • Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. [Link]

  • Wikipedia. (n.d.). Meisenheimer complex. [Link]

  • Kappe, C. O., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Reddy, V. P., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC. [Link]

Sources

Validation

benchmarking catalytic systems for 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde functionalization

Benchmarking Catalytic Systems for the Orthogonal Functionalization of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde Executive Summary 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde is a densely functionalized h...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Catalytic Systems for the Orthogonal Functionalization of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

Executive Summary 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde is a densely functionalized heterocyclic building block that presents a unique playground for orthogonal functionalization. For drug development professionals and synthetic chemists, mastering the site-selectivity of this molecule unlocks rapid access to complex, polysubstituted pyridine derivatives. This guide benchmarks the catalytic systems and reaction conditions required to selectively functionalize the C6-chloro, C4-fluoro, and C3-formyl positions without cross-reactivity.

Mechanistic Rationale: The Causality of Site-Selectivity

The reactivity of polyhalogenated pyridines is strictly governed by the electronic topology of the ring and the intrinsic bond dissociation energies of the carbon-halogen bonds[1].

  • C6-Chloro (Suzuki-Miyaura Coupling): The C-Cl bond at the C6 position is highly activated toward oxidative addition by Pd(0). The reactivity of pyridine C-X bonds toward Pd(0) generally follows the order C2/C6 > C4 > C3/C5 due to the inductive effect of the adjacent nitrogen atom[2]. Furthermore, the weaker C-Cl bond compared to the C-F bond ensures that Pd(0) selectively inserts at C6.

  • C4-Fluoro (Nucleophilic Aromatic Substitution - SNAr): The C4-F bond is exceptionally primed for SNAr. Fluorine is an excellent leaving group in SNAr due to its high electronegativity, which polarizes the C-F bond and stabilizes the incoming nucleophile's transition state. The C4 position is further activated by the strong electron-withdrawing effect of the para-nitrogen and the ortho-carbaldehyde group, which heavily stabilizes the intermediate Meisenheimer complex.

  • C3-Carbaldehyde: The formyl group provides an orthogonal handle for reductive amination or olefination, completely independent of the halogenated sites.

Visualization: Divergent Functionalization Pathways

G SM 6-Chloro-4-fluoro-2-methoxypyridine- 3-carbaldehyde C6 C6-Selective Suzuki-Miyaura SM->C6 Pd(0), Ar-B(OH)2 Weak Base, RT C4 C4-Selective SNAr SM->C4 Amine (Nu-H) DIPEA, THF C3 C3-Selective Reductive Amination SM->C3 R-NH2, NaBH(OAc)3 DCE, RT

Divergent orthogonal functionalization pathways of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde.

Benchmarking Catalytic Systems for C6-Selective Suzuki-Miyaura Coupling

Achieving high chemoselectivity for the C6-Cl bond over the C4-F bond requires careful selection of the palladium source, ligand, and base. Strong bases or high temperatures can inadvertently trigger SNAr at the C4-F position by the base itself or by nucleophilic impurities in the boronic acid. Recent advancements in room-temperature Suzuki-Miyaura couplings of halogenated pyridines demonstrate that bulky, electron-rich phosphine ligands are optimal for suppressing side reactions[3].

Table 1: Benchmark of Catalytic Systems for C6-Selective Arylation (Extrapolated from Polyhalogenated Pyridine Models)

Catalytic SystemLigandBase / SolventTempC6 Yield (%)C6:C4 SelectivityMechanistic Insight
Pd(PPh3)4 (5 mol%)PPh3 (Internal)K2CO3 / Toluene:H2O100 °C45%3:1High temp promotes competitive C4-F hydrolysis/SNAr[4].
Pd2(dba)3 (2 mol%)XPhosK3PO4 / Dioxane:H2O80 °C62%5:1Bulky ligand accelerates reductive elimination, but base strength causes side reactions.
Pd(OAc)2 (2 mol%)SPhosK2CO3 / Toluene:H2O60 °C81%15:1Electron-rich SPhos promotes rapid oxidative addition at C6-Cl at lower temps[3].
Pd(OAc)2 (2 mol%) Ad2BnP (2.4 mol%) K2CO3 / Toluene:H2O 25 °C (RT) >90% >99:1 Room temp completely suppresses C4-F SNAr; Ad2BnP enables facile RT coupling[3].

Self-Validating Experimental Protocols

Protocol 1: C6-Selective Suzuki-Miyaura Cross-Coupling (Optimal System) Objective: Selectively couple an aryl boronic acid at the C6-Cl position while preserving the highly reactive C4-F and C3-CHO groups. Rationale: Utilizing Pd(OAc)2 with Ad2BnP (di-1-adamantylbenzylphosphine) allows the reaction to proceed at room temperature. Temperature control is the critical causality factor in preventing nucleophilic attack at the highly electrophilic C4-F position[3].

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk tube under an argon atmosphere, charge Pd(OAc)2 (2.0 mol %) and Ad2BnP (2.4 mol %). Add anhydrous toluene (1.0 mL) and stir for 10 minutes to pre-form the active Pd(0) species.

  • Reagent Addition: Add 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv).

  • Base Introduction: Add a degassed aqueous solution of K2CO3 (2.2 equiv) to the mixture (Toluene/H2O ratio 30:1, 0.1 M concentration).

  • Reaction Execution: Stir the biphasic mixture vigorously at 25 °C (room temperature). Monitor the reaction via TLC or LC-MS. The C6-Cl oxidative addition is typically complete within 12–16 hours.

  • Validation & Workup: The protocol is self-validating if LC-MS shows a single product mass corresponding to the mono-arylated product without defluorination. Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: C4-Selective Nucleophilic Aromatic Substitution (SNAr) Objective: Selectively displace the C4-F atom with a secondary amine while leaving the C6-Cl intact for downstream cross-coupling. Rationale: The C4-F bond is highly activated by the ortho-carbaldehyde. By using a non-nucleophilic base (DIPEA) and a mild nucleophile at room temperature, SNAr occurs exclusively at C4.

  • Reaction Setup: Dissolve 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL).

  • Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.05 equiv) dropwise at 0 °C to control the initial exotherm.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).

  • Execution: Allow the reaction to warm to room temperature and stir for 2–4 hours. The high leaving group ability of fluorine ensures rapid conversion.

  • Validation: LC-MS should indicate the exact mass of the C4-aminated product with the chlorine isotope pattern (M and M+2) intact, validating the preservation of the C6-Cl bond.

Protocol 3: C3-Selective Reductive Amination Objective: Functionalize the aldehyde without affecting the halogenated sites. Rationale: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces imines without causing hydrodehalogenation of the C-Cl or C-F bonds.

  • Imine Formation: Combine the starting material (1.0 equiv) and a primary amine (1.1 equiv) in 1,2-dichloroethane (DCE). Stir for 2 hours at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv) in portions.

  • Completion: Stir for 12 hours, quench with saturated NaHCO3, extract with dichloromethane, and concentrate under reduced pressure.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6182-6195.[Link]

  • Reimann, S., Parpart, S., Ehlers, P., Sharif, M., Spannenberg, A., & Langer, P. (2015). Synthesis of tetraarylpyridines by chemo-selective Suzuki–Miyaura reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 13(24), 6832-6838.[Link]

  • Lee, H. G., & Kim, S. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry, 85(11), 7401-7412.[Link]

  • To, Y. Y., Ng, S. S., Pang, W. H., & So, C. M. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7820-7827.[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde proper disposal procedures

Proper chemical disposal is not merely a regulatory checkpoint; it is a critical extension of the experimental workflow that ensures laboratory safety and environmental integrity. As a Senior Application Scientist, I app...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical disposal is not merely a regulatory checkpoint; it is a critical extension of the experimental workflow that ensures laboratory safety and environmental integrity. As a Senior Application Scientist, I approach the disposal of specialized intermediates like 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (CAS: 2230802-84-1) through the lens of its molecular reactivity.

This compound presents a unique triad of disposal challenges: a basic pyridine core, an electrophilic aldehyde group, and dual halogenation (chlorine and fluorine). Improper handling of polyhalogenated heteroaromatics can lead to the generation of highly toxic polychlorinated dibenzodioxins (PCDDs) and corrosive hydrogen fluoride gas during municipal incineration. Therefore, strict adherence to specialized halogenated organic waste protocols is non-negotiable.

Physicochemical Profile & Disposal Implications

To design a safe disposal strategy, we must first understand the quantitative and structural parameters of the compound. The presence of both fluorine and chlorine dictates that this chemical cannot be processed through standard organic waste streams.

PropertyValueDisposal Implication
Chemical Name 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehydeMust be explicitly listed on all EHS waste manifests to avoid "unknown chemical" profiling fees.
CAS Number 2230802-84-1Required for regulatory tracking and compliance.
Molecular Formula C₇H₅ClFNO₂High halogen-to-carbon ratio requires high-temperature incineration (>1000°C) with specialized acid gas scrubbers.
Molecular Weight 189.57 g/mol Determines stoichiometric limits if neutralization of oxidized byproducts is required.
Functional Hazards Pyridine, Aldehyde, Aryl HalidesThe aldehyde moiety is prone to auto-oxidation in air; avoid mixing with strong oxidizers or concentrated bases.
Waste Classification Halogenated Organic WasteMixing with non-halogenated waste ruins the batch, drastically increasing institutional disposal costs.

Data supported by structural profiling from [1].

Standard Operating Procedure: Disposal Workflow

The following protocol is a self-validating system designed to prevent incompatible chemical reactions during the accumulation of hazardous waste. According to the [2], halogenated organics must be strictly segregated from general solvent waste.

Phase 1: Pre-Disposal Segregation & Containerization
  • Causality: When non-halogenated waste is incinerated, it is burned at lower temperatures. If halogenated compounds like our target pyridine are introduced into that stream, incomplete combustion occurs, releasing corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF).

  • Step 1: Dedicate a specific, chemically compatible container (e.g., High-Density Polyethylene - HDPE, or amber glass) exclusively for "Halogenated Organic Waste."

  • Step 2: Ensure the container is kept in a secondary containment tray within a continuously ventilated fume hood.

Phase 2: Waste Transfer and Stabilization
  • Causality: The carbaldehyde moiety is electrophilic and can undergo auto-oxidation to a carboxylic acid upon prolonged exposure to ambient oxygen. This can alter the pH of the waste mixture, potentially causing exothermic reactions if inadvertently mixed with incompatible basic waste.

  • Step 1: Transfer the 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (whether solid residue or dissolved in a solvent like DCM or chloroform) into the designated container using a dedicated funnel.

  • Step 2: Self-Validation Check: If the waste is part of a biphasic aqueous/organic mixture, periodically check the pH of the aqueous layer using pH test strips before sealing the drum. A sudden drop in pH indicates the aldehyde is oxidizing to a carboxylic acid. If the pH drops below 4.0, carefully add a weak, compatible buffer (e.g., sodium bicarbonate) to stabilize the mixture before EHS handoff.

  • Step 3: Cap the container tightly with a PTFE-lined lid. Never fill the container beyond 80% capacity; the remaining 20% headspace is critical to accommodate potential vapor expansion.

Phase 3: Labeling and EHS Handoff
  • Causality: Under the Resource Conservation and Recovery Act (RCRA), unidentified waste triggers costly chemical profiling and poses severe risks to downstream waste handlers. Furthermore, certain halogenated pyridines are strictly monitored under [3].

  • Step 1: Apply a standardized hazardous waste label immediately upon the first drop of waste entering the container.

  • Step 2: Explicitly list "6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde" and its approximate concentration percentage. Do not use abbreviations.

Protocol: Benchtop Spill Decontamination

As seen with similar compounds like [4], halogenated pyridines are potent respiratory and dermal irritants. In the event of a benchtop spill, execute the following methodology:

  • Isolate and Ventilate: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate bench area to prevent inhalation of volatile pyridine derivatives.

  • Neutralize and Absorb: Do not use combustible materials (like standard paper towels) for concentrated spills. Apply an inert, non-combustible absorbent such as vermiculite, sand, or diatomaceous earth directly to the spill to suppress vapor release.

  • Collect and Segregate: Using a non-sparking polyethylene scoop, transfer the absorbed material into a solid hazardous waste container. Label this container specifically as "Solid Halogenated Debris."

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent to neutralize any residual acidic byproducts, followed by a distilled water rinse. Collect the rinse water and dispose of it in the halogenated aqueous waste stream.

Waste Segregation Decision Matrix

To ensure flawless execution of the disposal process, follow the logical workflow mapped below. This ensures that halogenated waste is routed to the correct high-temperature incineration facility.

G Start Waste Generation: 6-Chloro-4-fluoro-2-methoxypyridine -3-carbaldehyde CheckAqueous Mixed with aqueous solvents? Start->CheckAqueous AqueousWaste Halogenated Aqueous Waste Stream CheckAqueous->AqueousWaste Yes OrganicCheck Mixed with non-halogenated organic solvents? CheckAqueous->OrganicCheck No Incineration High-Temp Incineration (Acid Gas Scrubbers) AqueousWaste->Incineration HalogenatedWaste Halogenated Organic Waste Stream OrganicCheck->HalogenatedWaste No MixedWaste Mixed Halogenated Waste (High Cost) OrganicCheck->MixedWaste Yes HalogenatedWaste->Incineration MixedWaste->Incineration

Fig 1: Decision matrix for the segregation and disposal of halogenated pyridine derivatives.

References

  • ChemSrc. "6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde CAS#: 2230802-84-1." ChemSrc Chemical Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Chemicals Subject to TSCA Section 12(b) Export Notification Requirements." EPA.gov. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "3-Chloropyridine." PubChem Compound Summary for CID 12287. Available at:[Link]

Handling

Personal protective equipment for handling 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

As a Senior Application Scientist who has overseen the scale-up and library synthesis of hundreds of heterocyclic building blocks, I frequently see researchers underestimate the reactivity of halogenated pyridine carbald...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist who has overseen the scale-up and library synthesis of hundreds of heterocyclic building blocks, I frequently see researchers underestimate the reactivity of halogenated pyridine carbaldehydes. 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde (CAS: 2230802-84-1) is an invaluable intermediate for synthesizing kinase inhibitors and novel therapeutics[1]. However, its specific structural features demand rigorous, self-validating safety protocols.

This guide provides the definitive operational and safety framework for handling this compound, ensuring that every procedural step inherently validates the safety of the next.

The Causality of Hazard: Why Standard PPE is Insufficient

To understand the required Personal Protective Equipment (PPE), we must first understand the molecular behavior of the compound:

  • Electrophilic Aldehyde: The 3-carbaldehyde moiety is highly reactive toward nucleophiles, including the primary amines in skin proteins. This makes it a potent contact sensitizer and acute irritant.

  • Lipophilic Halogens: The 6-chloro and 4-fluoro substitutions significantly increase the molecule's lipophilicity. This allows the compound to rapidly penetrate standard permeable barriers (like thin latex) and the lipid bilayer of human skin.

  • Volatility: Like many low-molecular-weight aldehydes, it presents a significant inhalation hazard, capable of causing severe respiratory tract irritation.

According to the Globally Harmonized System (GHS) classifications for similar pyridine-3-carbaldehyde derivatives, these compounds are harmful if swallowed, cause skin irritation (Category 2), and cause serious eye damage/irritation[2].

Table 1: Quantitative Hazard Summary

Property / HazardSpecification / GHS ClassificationScientific Causality & Operational Impact
CAS Number 2230802-84-1[1]Unique identifier for safety tracking and inventory management.
Skin Corrosion/Irritation Category 2[3]Covalent binding of the aldehyde to epidermal proteins causes acute inflammation.
Eye Damage/Irritation Category 2[3]High reactivity with mucosal membranes; requires vapor-tight eye protection.
Inhalation Hazard STOT SE 3 (Respiratory Irritation)[2]Vapor accumulation in unventilated spaces leads to acute respiratory distress.

Personal Protective Equipment (PPE) Matrix

Under 4, a conclusive hazard assessment is required to select the appropriate combination of protective ensembles[4]. For handling 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde, we implement a modified Level C/D protection strategy tailored for laboratory environments.

Table 2: PPE Selection & Scientific Justification

PPE CategoryRequired SpecificationScientific Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (8 mil) for bulk handling.Nitrile provides basic dexterity, but butyl rubber is required to prevent permeation of halogenated lipophilic organics.
Eye/Face Protection Indirectly vented chemical splash goggles (ANSI Z87.1). Add a face shield for >10g scale.Indirect venting prevents vapor intrusion[5]. The aldehyde vapor is highly irritating to the cornea.
Body Protection Flame-resistant (FR), fluid-resistant lab coat with knit cuffs. Chemical-resistant apron for scale-up.Knit cuffs prevent wrist exposure. The apron blocks accidental spills from penetrating standard cotton lab coats.
Respiratory Handled strictly inside a certified chemical fume hood.Eliminates the need for an air-purifying respirator (APR) during routine bench-scale operations.

Operational Plan: Safe Handling Protocol

A self-validating protocol ensures that every step inherently checks the safety of the previous step. The6 mandates the use of engineering controls like fume hoods to minimize exposure[6].

Step-by-Step Handling Workflow:

  • Engineering Control Verification: Before opening the reagent bottle, verify the chemical fume hood's face velocity. OSHA recommends a face velocity between 60 and 110 feet per minute (fpm) to ensure effective containment without creating turbulent airflow[6].

  • Workspace Preparation: Clear the hood of clutter. Keep at least 50% of the working surface clear and conduct all work at least 6 inches inside the hood face to prevent vapor escape.

  • PPE Donning: Apply the double-glove system. Ensure the lab coat cuffs are pulled over the inner gloves, with the outer gloves pulled over the lab coat cuffs. This creates a continuous physical barrier.

  • Reagent Transfer: Use a static-free, dedicated spatula for solids or a glass syringe for viscous liquids/solutions. Crucial Insight: Do not use plastic syringes with rubber plungers, as the halogenated compound will degrade the elastomer, leading to leaks.

  • Vessel Sealing: Immediately cap the source bottle. Purge the headspace with dry nitrogen or argon to prevent oxidative degradation of the aldehyde to its corresponding carboxylic acid.

  • Decontamination: Wipe down the exterior of the reagent bottle and the balance/transfer area with a compatible solvent (e.g., acetone), followed by a damp water wipe.

Process Visualization: Safety & Handling Workflow

G Start Pre-Operation: Verify Fume Hood (60-110 fpm) PPE Don PPE: Butyl/Nitrile Gloves, Goggles, FR Coat Start->PPE Handle Chemical Handling: 6-Chloro-4-fluoro-2-methoxypyridine- 3-carbaldehyde PPE->Handle Decision Spill or Exposure? Handle->Decision Emergency Emergency Response: Evacuate, Wash 15 mins, Notify EHS Decision->Emergency Yes Disposal Standard Workflow: Quench & Halogenated Waste Disposal Decision->Disposal No

Operational workflow and emergency decision matrix for handling halogenated pyridine carbaldehydes.

Emergency & Accidental Release Measures

In the event of a spill, immediate action is required to prevent respiratory exposure and dermal absorption.

Step-by-Step Spill Response:

  • Evacuate and Isolate: Immediately alert personnel in the vicinity. If the spill is outside a fume hood, evacuate the lab and allow the HVAC system to clear ambient vapors.

  • Personal Exposure Response:

    • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes[3]. Crucial Insight: Do not use organic solvents to wash the skin, as this drastically enhances the dermal penetration of the lipophilic halogens.

    • Eye Contact: Flush eyes at the emergency eyewash station for 15 minutes, holding eyelids open[7]. Seek immediate medical attention.

  • Containment: For small spills inside the hood, cover the spill with a universal chemical absorbent pad or inert absorbent material (e.g., vermiculite or sand).

  • Neutralization & Cleanup: Carefully sweep up the absorbent material using non-sparking tools and place it into a sealed, compatible hazardous waste container[3]. Do not use water with a full water jet, as this may spread the lipophilic compound[7].

Disposal Plan

Due to the presence of chlorine and fluorine, this compound must be strictly segregated from general organic waste to prevent environmental contamination and toxic gas generation during incineration.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all unreacted material, reaction byproducts, and contaminated solvents in a dedicated "Halogenated Organic Waste" container.

  • Labeling: Clearly label the container with the full chemical name (no abbreviations), the specific halogens present (Cl, F), and the primary hazards (Flammable, Irritant, Environmental Hazard).

  • Quenching: If neutralizing residual aldehyde in a reaction vessel, use a mild reducing agent (like sodium borohydride) to convert the aldehyde to the less reactive alcohol prior to transferring to the bulk waste stream. Ensure complete quenching before sealing waste containers to prevent pressure buildup.

  • Environmental Compliance: Never dispose of halogenated pyridines down the sink. They are harmful to aquatic life with long-lasting effects[2]. Transfer the sealed containers to an approved hazardous waste disposal plant[3].

References

  • Key Organics. "Safety Data Sheet: pyridine-3-carbaldehyde". 7

  • Jubilant Ingrevia Limited. "3-Pyridinealdehyde Safety Data Sheet". 2

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Morpholin-4-yl-pyridine-3-carbaldehyde". 3

  • ChemSrc. "6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde CAS: 2230802-84-1". 1

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Protective Clothing and Ensembles". 4

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". 5

  • Vanderbilt University Medical Center. "General Work Practices for Laboratory Hoods". Link

  • The Lab Depot. "Laboratory Standards for Fume Hoods and Biosafety Cabinets".6

Sources

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